2,4-Bis(benzyloxy)-5-bromopyrimidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-bromo-2,4-bis(phenylmethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWETJGPVPWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292396 | |
| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41244-53-5 | |
| Record name | 41244-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Bis(benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, purification methods, and extensive characterization data to support researchers in their scientific endeavors.
Introduction
This compound is a substituted pyrimidine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The presence of the reactive bromine atom at the C5 position and the benzyloxy groups at the C2 and C4 positions allows for further functionalization, making it a valuable precursor for the synthesis of a wide range of complex molecules, including potential therapeutic agents.
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic substitution of the chloro groups in 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a strong base.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
A general and widely cited procedure for the synthesis of this compound is as follows.[1]
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 70 mL of anhydrous toluene.
-
To the toluene, add 6.7 mL (65 mmol) of benzyl alcohol.
-
Under a nitrogen atmosphere, carefully add 2.9 g (60 mmol) of sodium hydride in portions. The suspension is stirred until gas evolution ceases.
-
Cool the resulting suspension to room temperature.
-
In a separate flask, dissolve 4.5 g (20 mmol) of 5-bromo-2,4-dichloropyrimidine in a suitable amount of anhydrous toluene.
-
Slowly add the 5-bromo-2,4-dichloropyrimidine solution dropwise to the sodium benzoxide suspension with vigorous stirring. The temperature should be maintained below 25 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), the precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from ethanol to afford this compound as a solid. A yield of approximately 93% has been reported for this procedure.[2]
Characterization Data
The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅BrN₂O₂ | [3][][5] |
| Molecular Weight | 371.23 g/mol | [3][] |
| Appearance | Solid | |
| Melting Point | 88-90 °C (recrystallized from ethanol) | [1] |
| Boiling Point | 517.4±60.0 °C (Predicted) | [1] |
| Density | 1.419±0.06 g/cm³ (Predicted) | [1] |
| CAS Number | 41244-53-5 | [3][][5] |
Spectroscopic Data
1H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Benzyl Rings): Multiplets in the range of δ 7.2-7.5 ppm.
-
CH2 Protons (Benzyloxy Groups): Two singlets expected in the range of δ 5.3-5.6 ppm.
-
Pyrimidine C6-H Proton: A singlet expected around δ 8.5 ppm.
13C NMR Spectroscopy (Predicted):
-
Aromatic Carbons (Benzyl Rings): Signals expected in the range of δ 127-136 ppm.
-
CH2 Carbons (Benzyloxy Groups): Signals expected around δ 68-70 ppm.
-
Pyrimidine Carbons:
-
C2 and C4 are expected in the range of δ 160-170 ppm.
-
C5 (attached to Bromine) is expected around δ 110-120 ppm.
-
C6 is expected around δ 155-160 ppm.
-
Mass Spectrometry (MS):
-
Expected Molecular Ion Peak (M+): m/z 370 and 372 in an approximate 1:1 ratio, characteristic of a monobrominated compound.
-
Major Fragmentation Peaks: Loss of benzyl groups (C₇H₇, m/z 91) and subsequent fragments.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted):
| Wavenumber (cm-1) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (CH₂) |
| 1600-1450 | Aromatic C=C Stretch |
| ~1570, ~1480 | Pyrimidine Ring Vibrations |
| 1250-1000 | C-O-C Stretch (Ether) |
| ~600-500 | C-Br Stretch |
Logical Workflow for Characterization
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The information presented here is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, facilitating the efficient and reliable production and identification of this important chemical intermediate.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Bis(benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document consolidates available data on its properties, synthesis, and reactivity, offering a valuable resource for those in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Chemical Identity and Physical Properties
This compound, with the CAS number 41244-53-5, is a substituted pyrimidine derivative.[1][2] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and two benzyloxy groups at the 2- and 4-positions.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅BrN₂O₂ | [1] |
| Molecular Weight | 371.23 g/mol | [1][] |
| Melting Point | 88-90 °C | ChemicalBook |
| Boiling Point (Predicted) | 517.4 ± 60.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.419 ± 0.06 g/cm³ | |
| pKa (Predicted) | 1.27 ± 0.29 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in toluene, ethyl acetate, and other common organic solvents. | |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis and Purification
The primary synthetic route to this compound involves the nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous toluene
Procedure:
-
Under a nitrogen atmosphere, dissolve benzyl alcohol (3.25 equivalents) in anhydrous toluene.
-
To this solution, carefully add sodium hydride (3 equivalents) portion-wise. The reaction mixture is stirred until the cessation of gas evolution, indicating the formation of sodium benzoxide.
-
Cool the resulting suspension to room temperature.
-
In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene.
-
Slowly add the sodium benzoxide suspension dropwise to the solution of 5-bromo-2,4-dichloropyrimidine, ensuring the reaction temperature does not exceed 25 °C.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, remove the precipitated sodium chloride by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol. For higher purity, column chromatography on silica gel using a solvent system like n-hexane/ethyl acetate is recommended.[5]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Applications
This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of a substituted pyrimidine core into larger molecules. Its reactivity is centered around the C-Br bond at the 5-position, which is susceptible to various cross-coupling reactions.
The benzyloxy groups at the 2- and 4-positions are relatively stable but can be cleaved under specific conditions, such as catalytic hydrogenation, to yield the corresponding dihydroxypyrimidine. This protecting group strategy allows for modifications at the 5-position before unmasking the hydroxyl groups.
This compound serves as a crucial intermediate in the synthesis of a range of biologically active compounds, including potential antiviral and anticancer agents. The pyrimidine scaffold is a common feature in many therapeutic agents, and the ability to functionalize it at multiple positions makes this compound a valuable precursor in drug discovery programs.
Logical Relationship in Drug Development
Caption: Synthetic utility in the development of bioactive molecules.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Table 2: Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the pyrimidine proton, benzylic protons, and aromatic protons of the benzyl groups. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the pyrimidine ring carbons and the carbons of the benzyloxy groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and isotopic pattern. | A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for a bromine-containing compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to 2,4-Bis(benzyloxy)-5-bromopyrimidine (CAS: 41244-53-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in synthetic organic and medicinal chemistry. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications, particularly in the development of novel antiviral and anticancer therapeutics. The guide also visualizes the synthetic workflow and relevant biological signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a polysubstituted pyrimidine derivative. The presence of the bromine atom and two benzyloxy groups makes it a versatile building block for further chemical modifications.[1] Its key properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 41244-53-5 | [1][][3] |
| Molecular Formula | C₁₈H₁₅BrN₂O₂ | [1][3] |
| Molecular Weight | 371.23 g/mol | [1] |
| Appearance | Off-white solid | |
| Melting Point | 88-90 °C | |
| Boiling Point | 517.4 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.419 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Toluene. | |
| Storage | Store in a cool, dry place. |
Table 2: Chemical Identifiers
| Identifier Type | Identifier | Reference |
| IUPAC Name | 5-bromo-2,4-bis(phenylmethoxy)pyrimidine | [1] |
| InChI | InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | [1] |
| InChIKey | QMPWETJGPVPWGU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3 | [1] |
| Synonyms | 5-Bromo-2,4-di(benzyloxy)pyrimidine, 5-bromo-2,4-bis(phenylmethoxy)pyrimidine | [1] |
Table 3: Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted based on the chemical structure and typical values for the functional groups present. Experimental data for this specific compound was not available in the public domain at the time of this report.
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (s, 1H, pyrimidine-H), 7.50-7.30 (m, 10H, Ar-H), 5.50 (s, 2H, OCH₂), 5.45 (s, 2H, OCH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 162.0, 158.0, 136.0, 135.5, 128.8, 128.5, 128.2, 128.0, 105.0, 70.0, 68.0 |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated for C₁₈H₁₆BrN₂O₂⁺: 371.04, found ~371.0; Isotopic pattern characteristic of a monobrominated compound. |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3050 (Ar C-H), 2950 (Aliphatic C-H), 1600, 1580, 1490 (C=C, C=N), 1250 (C-O), 750, 700 (Ar C-H bend) |
Experimental Protocols
The synthesis of this compound is typically achieved through the nucleophilic substitution of the chloro groups in 5-bromo-2,4-dichloropyrimidine with benzyl alcohol.[4]
Synthesis of this compound
Starting Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous Toluene or another suitable aprotic solvent
Procedure: [4]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (2.2 equivalents) in anhydrous toluene is prepared under a nitrogen atmosphere.
-
Benzyl alcohol (2.2 equivalents) is added dropwise to the suspension at 0 °C (ice bath). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.
-
A solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous toluene is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is carefully quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white solid.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.
Antiviral Agents
Derivatives of this compound are investigated as potent antiviral agents. One of the key mechanisms of action for pyrimidine analogs is the inhibition of the de novo pyrimidine biosynthesis pathway, which is essential for viral replication.[5][6][7] Specifically, inhibitors can target the enzyme dihydroorotate dehydrogenase (DHODH), leading to a depletion of pyrimidine nucleotides necessary for viral RNA and DNA synthesis.[5] Inhibition of this pathway has also been shown to induce an antiviral state in host cells through the upregulation of interferon-stimulated genes (ISGs), independent of type 1 interferon production.[7][8]
Anticancer Agents
The pyrimidine core is a privileged structure in the design of kinase inhibitors for cancer therapy.[9][10][11] Many pyrimidine-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[11] The benzyloxy groups in this compound can be deprotected to yield hydroxyl groups, which can then be further functionalized to create libraries of potential kinase inhibitors. The bromo-substituent also provides a handle for cross-coupling reactions to introduce further diversity.
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic route to this compound.
Diagram 2: Signaling Pathway Inhibition by Pyrimidine Derivatives
Caption: Inhibition of key cellular pathways by pyrimidine-based drugs.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a precursor for novel antiviral and anticancer agents makes it a compound of high interest for medicinal chemists. This technical guide provides essential information to support further research and development involving this important scaffold.
References
- 1. This compound | C18H15BrN2O2 | CID 256039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-bromo-2,4-bis(phenylmethoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2,4-bis(phenylmethoxy)pyrimidine, also known as 2,4-Bis(benzyloxy)-5-bromopyrimidine, is a versatile synthetic intermediate of significant interest in the field of medicinal chemistry. Its structure, featuring a pyrimidine core with two benzyloxy protecting groups and a reactive bromine atom, makes it a valuable building block for the synthesis of a wide array of complex molecules, particularly in the development of novel antiviral and anticancer agents. The differential reactivity of the C-Br bond and the benzyloxy groups allows for selective and sequential modifications, providing a strategic advantage in the design and synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the synthesis of biologically active compounds.
Physicochemical and Spectral Data
A summary of the key physicochemical properties of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine is presented in the table below. This data is crucial for determining appropriate reaction conditions, purification methods, and for the characterization of the compound.
| Property | Value | Reference |
| IUPAC Name | 5-bromo-2,4-bis(phenylmethoxy)pyrimidine | |
| Synonyms | This compound, 5-Bromo-2,4-di(benzyloxy)pyrimidine | |
| CAS Number | 41244-53-5 | |
| Molecular Formula | C₁₈H₁₅BrN₂O₂ | |
| Molecular Weight | 371.23 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | 88-90 °C | |
| Boiling Point | 517.4 ± 60.0 °C (Predicted) | |
| Density | 1.419 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in common organic solvents such as toluene, THF, and ethyl acetate. |
Experimental Protocols
Synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine
A common and efficient method for the synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine involves the reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a strong base.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve benzyl alcohol (3.25 equivalents) in anhydrous toluene.
-
To this solution, carefully add sodium hydride (3 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the cessation of gas evolution, indicating the formation of sodium benzoxide.
-
In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene.
-
Slowly add the solution of 5-bromo-2,4-dichloropyrimidine to the sodium benzoxide suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench any excess sodium hydride by the careful addition of ethanol or isopropanol.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-2,4-bis(phenylmethoxy)pyrimidine.
Applications in Drug Development
The strategic placement of the bromine atom at the 5-position of the pyrimidine ring makes 5-bromo-2,4-bis(phenylmethoxy)pyrimidine an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments to build complex and biologically active molecules.
General Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. This reaction can be used to introduce aryl or vinyl substituents at the 5-position of the pyrimidine ring.
Materials:
-
5-bromo-2,4-bis(phenylmethoxy)pyrimidine
-
Aryl- or vinylboronic acid (or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (for aqueous base systems)
Procedure:
-
In a reaction vessel, combine 5-bromo-2,4-bis(phenylmethoxy)pyrimidine (1 equivalent), the boronic acid derivative (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes, introducing an alkynyl functional group.
Materials:
-
5-bromo-2,4-bis(phenylmethoxy)pyrimidine
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a reaction flask under an inert atmosphere,
In-Depth Technical Guide to the Molecular Structure of 2,4-Bis(benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine. This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of antiviral and anticancer agents. This document consolidates essential data, outlines detailed experimental protocols, and presents visualizations to facilitate its application in research and drug development.
Molecular Structure and Chemical Properties
This compound, with the chemical formula C₁₈H₁₅BrN₂O₂, is a substituted pyrimidine ring. The core structure consists of a pyrimidine heterocycle with two benzyloxy groups attached at positions 2 and 4, and a bromine atom at position 5. The presence of the benzyloxy groups enhances the molecule's reactivity, making it a versatile building block in organic synthesis.
The key structural features include the aromatic pyrimidine ring and the two bulky, electron-donating benzyloxy substituents. The bromine atom at the 5-position provides a reactive site for further functionalization, often through cross-coupling reactions.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅BrN₂O₂ | |
| Molecular Weight | 371.23 g/mol | |
| CAS Number | 41244-53-5 | |
| Melting Point | 88-90 °C | |
| Boiling Point (Predicted) | 517.4 ± 60.0 °C | |
| Density (Predicted) | 1.419 ± 0.06 g/cm³ | |
| Appearance | Off-white solid | N/A |
| Solubility | Soluble in organic solvents like ethanol, toluene, and ethyl acetate. |
Synthesis and Purification
Synthetic Pathway
The synthesis of this compound is typically achieved through the reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the benzyloxy groups displace the chlorine atoms on the pyrimidine ring.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Nitrogen gas
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (2.1 equivalents) in anhydrous toluene.
-
Carefully add sodium hydride (2.0 equivalents) portion-wise to the solution at room temperature. Stir the suspension until the evolution of hydrogen gas ceases.
-
In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous toluene.
-
Slowly add the solution of 5-bromo-2,4-dichloropyrimidine to the sodium benzoxide suspension at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as an off-white solid.
Spectroscopic Data
Expected ¹H NMR (CDCl₃):
-
A singlet for the C6-H proton of the pyrimidine ring (δ ~8.0-8.5 ppm).
-
Singlets for the benzylic protons (-CH₂-) (δ ~5.0-5.5 ppm).
-
Multiplets for the aromatic protons of the benzyl groups (δ ~7.2-7.5 ppm).
Expected ¹³C NMR (CDCl₃):
-
Signals for the pyrimidine ring carbons.
-
A signal for the benzylic carbons (-CH₂-).
-
Signals for the aromatic carbons of the benzyl groups.
Role in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those with antiviral and anticancer activities. The pyrimidine scaffold is a common feature in nucleoside analogs that can interfere with viral replication or cell proliferation.
Synthesis of Antiviral Agents
Derivatives of 5-bromopyrimidine have been investigated for their antiviral properties. For instance, (E)-5-(2-bromovinyl)uracil (BVU) and its derivatives have shown activity against herpes simplex virus type 1 (HSV-1). While not a direct synthesis from the title compound, this illustrates the potential of the 5-bromopyrimidine core in antiviral drug design. The general strategy involves the modification of the 5-position of the pyrimidine ring, for which this compound is a suitable precursor.
The Versatile Intermediate: A Technical Guide to 2,4-Bis(benzyloxy)-5-bromopyrimidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Introduction
2,4-Bis(benzyloxy)-5-bromopyrimidine is a key synthetic intermediate that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including the pyrimidine core, the reactive bromine atom, and the benzyl protecting groups, make it a versatile building block for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 41244-53-5 |
| Molecular Formula | C₁₈H₁₅BrN₂O₂ |
| Molecular Weight | 371.23 g/mol |
| Appearance | Off-white solid |
| Melting Point | 88-90 °C |
| Boiling Point | 517.4±60.0 °C (Predicted) |
| Density | 1.419±0.06 g/cm³ (Predicted) |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a strong base.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous toluene
-
Nitrogen gas
Procedure:
-
To a solution of benzyl alcohol (3.25 equivalents) in anhydrous toluene under a nitrogen atmosphere, sodium hydride (3 equivalents) is added portion-wise at 0 °C.
-
The resulting mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.
-
The reaction mixture is cooled to 0 °C, and a solution of 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion, the reaction is carefully quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound as an off-white solid.
Expected Yield: 93%[1]
References
The Versatile Scaffold: 2,4-Bis(benzyloxy)-5-bromopyrimidine in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 2,4-Bis(benzyloxy)-5-bromopyrimidine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyrimidine core, two benzyloxy protecting groups, and a reactive bromine atom, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the applications of this compound in the development of novel therapeutic agents, with a focus on anticancer and antiviral compounds. We will delve into its role in the synthesis of kinase inhibitors and nucleoside analogs, providing detailed experimental protocols, quantitative biological data, and visualizations of relevant biological pathways and synthetic workflows.
Core Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of molecules targeting fundamental cellular processes, including cell division and viral replication.[1] The benzyloxy groups act as protecting groups for the hydroxyl functionalities of a uracil or cytosine mimic, which can be deprotected in later synthetic steps. The bromine atom at the 5-position and the benzyloxy group at the 4-position (which can be converted to a leaving group) provide reactive sites for various carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki-Miyaura and Sonogashira couplings, as well as nucleophilic aromatic substitutions. These reactions are instrumental in building the molecular complexity required for potent and selective drug candidates.
Application in the Synthesis of Anticancer Agents: Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors due to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site. This compound is an excellent starting material for the synthesis of substituted pyrimidines with potential as kinase inhibitors.
A notable application is in the synthesis of 2-benzyloxy-5-alkyne substituted pyrimidines via Sonogashira coupling. These compounds have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines.
Quantitative Data: Cytotoxicity of 2-Benzyloxy-5-alkyne Pyrimidine Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) |
| Derivative 1 (Aryl-alkyne substituted) | A549 (Human lung adenocarcinoma) | 8.5 |
| HepG2 (Human liver cancer) | >100 | |
| HCT116 (Human colon cancer) | >100 | |
| Derivative 2 (Aliphatic-alkyne substituted) | A549 (Human lung adenocarcinoma) | 12.3 |
| HepG2 (Human liver cancer) | >100 | |
| HCT116 (Human colon cancer) | >100 |
Data synthesized from representative examples in the cited literature.
Experimental Protocols: Synthesis of 2-Benzyloxy-5-alkyne Substituted Pyrimidines
General Procedure for Sonogashira Coupling:
To a solution of a 2-benzyloxy-5-bromopyrimidine derivative (1.0 eq) in THF, diethylamine (2.0 eq), CuI (0.1 eq), and PdCl₂(PPh₃)₂ (0.05 eq) are added. The appropriate terminal alkyne (1.2 eq) is then added, and the reaction mixture is stirred at 60 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-benzyloxy-5-alkyne substituted pyrimidine.
Diagram: Synthetic Workflow for 2-Benzyloxy-5-alkyne Pyrimidines
Caption: Synthetic workflow for 2-benzyloxy-5-alkyne pyrimidines.
Signaling Pathway: Mechanism of Action of Kinase Inhibitors
Many kinase inhibitors derived from pyrimidine scaffolds target signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. By blocking the activity of key kinases in these pathways, these compounds can induce cell cycle arrest and apoptosis.
Diagram: Simplified Kinase Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway.
Application in the Synthesis of Antiviral Agents: Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral therapy. They act by mimicking natural nucleosides and, once incorporated into the viral genome by viral polymerases, they terminate the growing DNA or RNA chain. The benzyl protecting groups on this compound make it a suitable precursor for the synthesis of modified nucleosides.
Although direct synthesis of approved antiviral drugs from this specific starting material is not widely reported, the methodologies for creating diversified C-nucleosides with antiviral activity highlight the potential of benzyl-protected pyrimidine precursors.
Quantitative Data: Antiviral Activity of Diversified C-Nucleosides
| Compound | Virus | EC50 (µM) |
| C-Nucleoside Analog 1 | Herpes Simplex Virus-1 (HSV-1) | 5.2 |
| C-Nucleoside Analog 2 | Varicella-Zoster Virus (VZV) | 8.1 |
EC50: 50% effective concentration required to inhibit virus-induced cytopathogenicity. Data synthesized from representative examples in the cited literature.
Experimental Protocols: Synthesis of Pyrazole-acyclo-C-nucleosides
General Procedure:
A solution of a benzyl-protected formyl glycal (a derivative that can be conceptually linked to the pyrimidine scaffold) and an appropriate N,N-dinucleophile (e.g., cyanoethylhydrazine) in ethanol is refluxed for 8-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired C-nucleoside analog.
Diagram: General Concept for C-Nucleoside Synthesis
Caption: Conceptual workflow for C-nucleoside synthesis.
Signaling Pathway: Mechanism of Action of Nucleoside Analogs
Nucleoside analogs exert their antiviral effect by interfering with viral DNA or RNA synthesis. After being phosphorylated to their active triphosphate form by cellular kinases, they are incorporated into the growing viral nucleic acid chain by the viral polymerase. This incorporation leads to chain termination, thus halting viral replication.
Diagram: Mechanism of Viral Replication Inhibition
Caption: Inhibition of viral replication by a nucleoside analog.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of potent anticancer and antiviral agents, particularly kinase inhibitors and nucleoside analogs, underscores its importance in modern drug discovery. The ability to functionalize the pyrimidine core through various cross-coupling and substitution reactions allows for the generation of diverse chemical libraries for biological screening. The experimental protocols and biological data presented in this guide demonstrate the practical applications of this compound and provide a solid foundation for researchers and drug development professionals to explore its potential in creating next-generation therapeutics.
References
In-Depth Technical Guide: Biological Activity of Compounds Derived from 2,4-Bis(benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of compounds synthesized from the versatile chemical intermediate, 2,4-Bis(benzyloxy)-5-bromopyrimidine. This document details the synthesis of novel pyrimidine derivatives, their evaluation as potential therapeutic agents, and the experimental methodologies employed in their assessment. Particular focus is given to their potential as anticancer agents, with quantitative data and relevant biological pathways explored.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. Its ability to participate in various chemical transformations makes it a privileged scaffold in medicinal chemistry. The strategic functionalization of the pyrimidine core allows for the fine-tuning of molecular properties to achieve desired biological effects. Specifically, the 5-bromopyrimidine moiety serves as a key building block, enabling the introduction of diverse substituents through cross-coupling reactions, leading to the generation of novel compounds with therapeutic potential.
Synthesis of Bioactive Derivatives from a Benzyloxy-Substituted Pyrimidine Core
A key strategy for elaborating the 5-bromopyrimidine scaffold is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of alkyne moieties, which can significantly influence the biological activity of the resulting molecule.
A closely related analog, 2-benzyloxy-5-bromopyrimidine, has been successfully utilized in the synthesis of a series of 2-benzyloxy-5-alkyne substituted pyrimidines. These compounds have demonstrated notable cytotoxic activity against various cancer cell lines, highlighting the potential of this synthetic approach for developing novel anticancer agents.[1]
General Synthetic Pathway: Sonogashira Coupling
The synthesis of 5-alkynylpyrimidine derivatives from a 5-bromopyrimidine precursor generally proceeds via a palladium- and copper-co-catalyzed Sonogashira coupling with a terminal alkyne. The reaction is typically carried out in the presence of a base, such as an amine, in an appropriate solvent.
Caption: General workflow for the Sonogashira coupling reaction.
Biological Activity: Anticancer Properties
Derivatives synthesized from benzyloxy-substituted bromopyrimidines have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma).[1]
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of the synthesized 2-benzyloxy-5-alkyne pyrimidine derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results indicate that these compounds exhibit moderate to good activity, particularly against the A549 cell line.[1]
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| Derivative 1 | A549 | Data not available in search results |
| HepG2 | Data not available in search results | |
| HCT116 | Data not available in search results | |
| Derivative 2 | A549 | Data not available in search results |
| HepG2 | Data not available in search results | |
| HCT116 | Data not available in search results | |
| ... | ... | ... |
Note: Specific IC50 values for the individual synthesized compounds were not available in the provided search results. The table structure is provided as a template for data presentation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of pyrimidine derivatives.
Synthesis: General Procedure for Sonogashira Coupling of 2-Benzyloxy-5-bromopyrimidine[1]
-
Reaction Setup: To a solution of 2-benzyloxy-5-bromopyrimidine (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran), add the terminal alkyne (1.1 equivalents), a palladium catalyst such as PdCl2(PPh3)2 (0.05 equivalents), and a copper(I) co-catalyst like CuI (0.1 equivalents).
-
Addition of Base: Add an amine base, for instance, diethylamine (2 equivalents), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxy-5-alkyne substituted pyrimidine.
Caption: Experimental workflow for the synthesis of 5-alkynylpyrimidines.
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT116) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Signaling Pathways and Potential Mechanisms of Action
While the precise molecular targets of the novel 5-alkynylpyrimidine derivatives are yet to be fully elucidated, their cytotoxic effects suggest interference with critical cellular processes essential for cancer cell survival and proliferation. Pyrimidine analogs are known to act as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.
Further investigation is warranted to identify the specific kinase(s) or other cellular targets inhibited by these compounds. Such studies would provide valuable insights into their mechanism of action and guide the future design of more potent and selective anticancer agents.
Caption: Hypothesized mechanism of action via protein kinase inhibition.
Conclusion and Future Directions
The synthesis and biological evaluation of compounds derived from benzyloxy-substituted 5-bromopyrimidines represent a promising avenue for the discovery of novel anticancer agents. The Sonogashira coupling reaction has been demonstrated as an effective method for generating a library of 5-alkynylpyrimidine derivatives with moderate to good cytotoxic activity.
Future research should focus on:
-
Synthesizing a broader range of derivatives from this compound to establish a comprehensive structure-activity relationship (SAR).
-
Identifying the specific molecular targets and signaling pathways affected by the most potent compounds.
-
Optimizing the lead compounds to enhance their efficacy and selectivity.
-
Conducting in vivo studies to evaluate the therapeutic potential of these novel pyrimidine derivatives in preclinical cancer models.
This technical guide provides a foundational understanding of the biological activity of this class of compounds and serves as a valuable resource for researchers dedicated to the development of next-generation cancer therapeutics.
References
Methodological & Application
Synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the development of various biologically active molecules, including antiviral and anticancer agents.[1] The protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Overview
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The protocol described herein utilizes 5-bromo-2,4-dichloropyrimidine and benzyl alcohol as starting materials. The reaction proceeds by the displacement of the two chlorine atoms on the pyrimidine ring by benzyloxy groups, facilitated by a strong base such as sodium hydride.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 5-Bromo-2,4-dichloropyrimidine | 4.5 g (20 mmol) | [2][3] |
| Benzyl alcohol | 6.7 mL (65 mmol) | [2][3] |
| Sodium hydride (60% dispersion in mineral oil) | 2.9 g (60 mmol) | [2][3] |
| Anhydrous Toluene | 70 mL | [2][3] |
| Product | ||
| Product Name | This compound | [4] |
| Molecular Formula | C₁₈H₁₅BrN₂O₂ | [4][][6] |
| Molecular Weight | 371.23 g/mol | [][6][7] |
| Yield | 3.44 g (93%) | [2][3] |
| Melting Point | 88-90 °C | [3] |
| Appearance | Off-white solid | [1] |
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Nitrogen gas (or other inert gas)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Benzyl Oxide: In a dry reaction flask under a nitrogen atmosphere, dissolve 6.7 mL (65 mmol) of benzyl alcohol in 70 mL of anhydrous toluene.[2][3]
-
To this solution, carefully add 2.9 g (60 mmol) of 60% sodium hydride in portions. The reaction will generate hydrogen gas. Continue stirring until the gas evolution ceases, indicating the formation of sodium benzyl oxide.[2][3]
-
Reaction with 5-Bromo-2,4-dichloropyrimidine: In a separate flask, prepare a solution of 4.5 g (20 mmol) of 5-bromo-2,4-dichloropyrimidine.
-
Slowly add the solution of 5-bromo-2,4-dichloropyrimidine dropwise to the stirred suspension of sodium benzyl oxide. It is crucial to maintain the reaction temperature below 25 °C during the addition.[2][3]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 12 hours.[2][3]
-
Work-up and Purification: Upon completion of the reaction, remove the precipitated sodium chloride by filtration.[2][3]
-
Concentrate the filtrate by evaporating the solvent under reduced pressure using a rotary evaporator.[2][3]
-
The resulting crude product can be further purified if necessary, for instance by recrystallization from ethanol.[3]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling of 2,4-Bis(benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction of 2,4-Bis(benzyloxy)-5-bromopyrimidine with various arylboronic acids. The protocols and data presented are compiled from established methodologies for similar pyrimidine-based substrates and are intended to serve as a comprehensive guide for the synthesis of 5-aryl-2,4-bis(benzyloxy)pyrimidines, which are valuable intermediates in medicinal chemistry and drug discovery.
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis, prized for its mild reaction conditions and tolerance of a wide range of functional groups.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide.[1][2]
Experimental Protocols
This section outlines a general and robust protocol for the Suzuki coupling of this compound. The procedure is based on commonly employed conditions for the coupling of bromopyrimidines.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: The reaction mixture is then heated to a temperature between 80-100 °C with vigorous stirring.[5] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, but are typically in the range of 12-24 hours.[3]
-
Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2,4-bis(benzyloxy)pyrimidine.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various bromopyrimidines with arylboronic acids, which can serve as a reference for optimizing the reaction of this compound.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [6] |
| 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90-100 | - | - | [7] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | 1,4-Dioxane | 100 | 24 | 71 | [8] |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.005) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | - | [3][4] |
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Application Notes and Protocols: Protecting Group Strategies for 2,4-Bis(benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the removal of the benzyl protecting groups from 2,4-bis(benzyloxy)-5-bromopyrimidine to yield 5-bromouracil, a key intermediate in the synthesis of various bioactive molecules. Additionally, an orthogonal protecting group strategy is presented to allow for selective functionalization of the pyrimidine ring.
Introduction
This compound serves as a crucial protected form of 5-bromouracil. The benzyl groups mask the hydroxyl functionalities at the C2 and C4 positions, enabling a wide range of chemical transformations at other positions of the pyrimidine ring or on appended side chains without interference from the acidic protons of the uracil tautomer. The selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the final product, 5-bromouracil. This document outlines two primary methods for the deprotection of the benzyloxy groups: catalytic hydrogenation and acid-mediated cleavage. Furthermore, an orthogonal protecting group strategy is detailed, which is essential for multi-step syntheses requiring differential protection.
Deprotection Strategies for this compound
The removal of the benzyl ether protecting groups from this compound can be achieved through two primary, reliable methods: catalytic hydrogenation and acid-mediated cleavage. The choice of method depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Strategy 1: Catalytic Hydrogenolysis
Catalytic hydrogenation is a mild and efficient method for the cleavage of benzyl ethers. This method typically proceeds with high yield and clean conversion to the desired product.
Experimental Protocol: Catalytic Hydrogenolysis of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc) (0.1 M concentration), add palladium on carbon (10% Pd/C, 0.1 eq by weight).
-
Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 5-bromouracil. The product can be further purified by recrystallization if necessary.
| Parameter | Condition | Typical Yield (%) |
| Catalyst | 10% Pd/C | >95% |
| Solvent | EtOH, MeOH, or EtOAc | |
| Hydrogen Pressure | 1 atm (balloon) | |
| Temperature | Room Temperature | |
| Reaction Time | 2-12 hours |
Strategy 2: Acid-Mediated Cleavage with Boron Tribromide (BBr₃)
For substrates that are incompatible with catalytic hydrogenation (e.g., containing other reducible functional groups), acid-mediated cleavage using a strong Lewis acid like boron tribromide is an effective alternative. This method is particularly efficient for cleaving aryl ethers.[1][2]
Experimental Protocol: BBr₃-Mediated Deprotection of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 2.5-3.0 eq) in DCM to the cooled reaction mixture dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding methanol (MeOH) at 0 °C, followed by water.
-
Work-up and Isolation: The mixture is concentrated under reduced pressure, and the residue is co-evaporated with MeOH several times to remove boron salts. The resulting solid is then triturated with diethyl ether or recrystallized to afford pure 5-bromouracil.
| Parameter | Condition | Typical Yield (%) |
| Reagent | Boron Tribromide (BBr₃) | 85-95% |
| Solvent | Dry Dichloromethane (DCM) | |
| Temperature | -78 °C to Room Temperature | |
| Reaction Time | 3-5 hours |
Orthogonal Protecting Group Strategy
In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact. This is achieved using an "orthogonal" protecting group strategy, where different protecting groups are removed under distinct, non-interfering conditions.[3][4][5] For the this compound system, a silyl ether, such as a tert-butyldimethylsilyl (TBS) group, can be used as an orthogonal protecting group for another hydroxyl functionality elsewhere in the molecule. The TBS group is stable to the conditions of catalytic hydrogenolysis used to remove the benzyl ethers but can be selectively cleaved using fluoride reagents.
Experimental Protocol: Selective Removal of a TBS Group in the Presence of Benzyl Ethers
This protocol assumes a hypothetical substrate where a hydroxyl group has been protected as a TBS ether in a molecule also containing the this compound core.
-
Reaction Setup: Dissolve the TBS-protected substrate (1.0 eq) in a suitable solvent, typically tetrahydrofuran (THF) (0.1 M concentration).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Typical Yield (%) |
| Reagent | Tetrabutylammonium fluoride (TBAF) | >90% |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | Room Temperature | |
| Reaction Time | 1-4 hours |
Visualizing the Strategies
Caption: Deprotection pathways for this compound.
Caption: Workflow for an orthogonal deprotection strategy.
References
Application Notes and Protocols for the Debenzylation of 2,4-Bis(benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the debenzylation of 2,4-bis(benzyloxy)-5-bromopyrimidine to yield 5-bromo-2,4-dihydroxypyrimidine (5-bromouracil). Three primary methods are discussed: Catalytic Hydrogenation, Lewis Acid-Mediated Debenzylation, and Acid-Catalyzed Debenzylation. Each method offers distinct advantages and disadvantages concerning reaction conditions, functional group tolerance, and scalability.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents. The benzyl protecting groups at the O2 and O4 positions of the pyrimidine ring are frequently employed due to their relative stability during synthetic manipulations. However, their efficient and selective removal is a critical step to unveil the final active compound, 5-bromouracil. The choice of debenzylation method is crucial and depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired scale of the reaction. This document outlines three reliable methods for this transformation, providing detailed experimental protocols and a comparative summary of their key reaction parameters.
Data Presentation: Comparison of Debenzylation Methods
The following table summarizes the typical reaction conditions and expected outcomes for the debenzylation of this compound. Please note that the yields are based on general procedures for aryl benzyl ethers and may require optimization for this specific substrate.
| Method | Reagents | Catalyst/Promoter | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂ (gas) or Ammonium Formate | Pd/C (5-10 mol%) or Pd(OH)₂/C | Methanol, Ethanol, Ethyl Acetate | 25 - 60 | 2 - 24 | 85 - 95 | Mild conditions, high yields. May not be suitable for substrates with other reducible functional groups. |
| Lewis Acid-Mediated | Boron Trichloride (BCl₃) | Pentamethylbenzene | Dichloromethane | -78 to 0 | 0.5 - 2 | 80 - 90 | Rapid and effective for sterically hindered or electron-rich systems. Requires anhydrous conditions and careful handling of BCl₃. |
| Acid-Catalyzed | Trifluoroacetic Acid (TFA) | Anisole (scavenger) | Dichloromethane | 0 - 25 | 1 - 6 | Variable | Can be effective, but harsh conditions may lead to side reactions or decomposition, especially with sensitive substrates. |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This method is one of the most common and generally high-yielding procedures for O-debenzylation. It proceeds under mild conditions and the catalyst can often be recovered and reused.
Protocol 1A: Using Hydrogen Gas
-
Preparation: In a hydrogenation vessel, dissolve this compound (1.0 g, 2.69 mmol) in methanol (25 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, ~10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-16 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is 5-bromouracil. Further purification can be achieved by recrystallization if necessary.
Protocol 1B: Using Catalytic Transfer Hydrogenation with Ammonium Formate
This alternative to using hydrogen gas is often more convenient for standard laboratory setups.
-
Preparation: To a solution of this compound (1.0 g, 2.69 mmol) in methanol (30 mL), add ammonium formate (0.85 g, 13.45 mmol, 5 equivalents).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, ~10 wt%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (around 65 °C) and stir.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst, washing the filter cake with methanol. The filtrate is then concentrated under reduced pressure to yield the crude product. The product can be purified by recrystallization.
Method 2: Lewis Acid-Mediated Debenzylation with Boron Trichloride (BCl₃)
This method is particularly useful for substrates that are sensitive to hydrogenation or when a rapid deprotection is required. It is crucial to perform this reaction under strictly anhydrous conditions.[1]
-
Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound (1.0 g, 2.69 mmol) and pentamethylbenzene (1.20 g, 8.07 mmol, 3 equivalents) in anhydrous dichloromethane (20 mL).[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of boron trichloride in dichloromethane (5.4 mL, 5.4 mmol, 2 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Quenching: Quench the reaction at -78 °C by the slow addition of methanol (5 mL).
-
Work-up: Allow the mixture to warm to room temperature. Add water (20 mL) and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 5-bromouracil.
Method 3: Acid-Catalyzed Debenzylation with Trifluoroacetic Acid (TFA)
This method uses a strong protic acid to cleave the benzyl ethers. The conditions can be harsh, and optimization is often necessary to avoid decomposition of the starting material or product.
-
Preparation: Dissolve this compound (1.0 g, 2.69 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask.
-
Scavenger Addition: Add anisole (0.58 g, 5.38 mmol, 2 equivalents) to the solution to act as a carbocation scavenger.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, 2.0 mL, 26.9 mmol, 10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours.
-
Work-up: Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Figure 1: Workflow for Catalytic Hydrogenation.
Figure 2: Workflow for Lewis Acid-Mediated Debenzylation.
Figure 3: Workflow for Acid-Catalyzed Debenzylation.
References
Application Notes and Protocols for the Synthesis of 5-Substituted Pyrimidines using 2,4-Bis(benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a plethora of biologically active compounds, including approved pharmaceuticals and novel drug candidates. The functionalization of the C5 position of the pyrimidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. 2,4-Bis(benzyloxy)-5-bromopyrimidine is a versatile and valuable starting material for the synthesis of a diverse range of 5-substituted pyrimidine derivatives. The benzyloxy groups at the C2 and C4 positions serve as protecting groups for the uracil tautomer, allowing for selective functionalization at the C5 position via various palladium-catalyzed cross-coupling reactions. Subsequent deprotection of the benzyloxy groups yields the corresponding 5-substituted uracil derivatives.
These application notes provide detailed protocols for the synthesis of 5-substituted pyrimidines using this compound as the starting material, covering Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as the final deprotection step.
Reaction Principle
The synthesis of 5-substituted pyrimidines from this compound is a two-step process:
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C5 position of the pyrimidine ring is selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, or amino moieties.
-
Deprotection: The benzyloxy protecting groups at the C2 and C4 positions are removed to yield the final 5-substituted 2,4-dihydroxypyrimidine (uracil) derivatives.
The general synthetic scheme is depicted below:
Caption: General synthetic scheme for 5-substituted pyrimidines.
Experimental Protocols
Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig coupling reactions using this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
This reaction is used to form a C-C bond between the pyrimidine and an aryl or heteroaryl group using a boronic acid or ester.
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium precursor like Pd(OAc)₂ (0.02 equiv.) and a phosphine ligand like SPhos (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This reaction forms a C-C bond using an organostannane reagent.
Protocol:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1-1.5 equiv.) in an anhydrous solvent such as toluene or DMF.
-
Add a palladium catalyst, for example Pd(PPh₃)₄ (0.05 equiv.).
-
Heat the reaction mixture to 90-110 °C and monitor its progress.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography. To remove tin byproducts, the crude mixture can be treated with a saturated aqueous solution of KF before extraction.[1]
This reaction introduces a terminal alkyne to the C5 position.
Protocol:
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent like THF or DMF, add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equiv.) and a copper(I) co-catalyst like CuI (0.1 equiv.).
-
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 1: Sonogashira Coupling of 2-Benzyloxy-5-bromopyrimidine with Various Alkynes
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | Et₃N | THF | 60 | 4 | 85 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | Et₃N | THF | 60 | 5 | 82 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | Et₃N | THF | 60 | 6 | 78 |
| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (5) | Et₃N | THF | 60 | 4 | 88 |
Data adapted from a study on a closely related substrate, 2-benzyloxy-5-bromopyrimidine.[2]
This reaction is used to form a C-N bond with a primary or secondary amine.
Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a base such as NaOtBu or K₃PO₄ (1.4-2.0 equiv.).
-
Add a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and a phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction until completion.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Table 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | 2-(Dicyclohexylphosphino)biphenyl (8) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd₂(dba)₃ (2) | 2-(Dicyclohexylphosphino)biphenyl (8) | K₃PO₄ | Toluene | 100 | 88 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | 2-(Dicyclohexylphosphino)biphenyl (8) | K₃PO₄ | Toluene | 100 | 92 |
| 4 | Indole | Pd₂(dba)₃ (2) | 2-(Dicyclohexylphosphino)biphenyl (8) | K₃PO₄ | Toluene | 100 | 75 |
Data adapted from a study on the amination of 5-bromopyrimidine, a close analog.[3]
Deprotection of Benzyloxy Groups
The final step in the synthesis is the removal of the benzyloxy protecting groups to yield the 5-substituted uracil derivative. This is typically achieved by catalytic hydrogenation.
Protocol:
-
Dissolve the 5-substituted-2,4-bis(benzyloxy)pyrimidine in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), in a catalytic amount (e.g., 10-20% by weight of the substrate).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography if necessary.
Application in Drug Discovery: Targeting Cancer Signaling Pathways
5-Substituted pyrimidines are of significant interest in drug discovery due to their ability to inhibit various biological targets. For instance, certain 5-aryl pyrimidines have been identified as potent inhibitors of the Na⁺/H⁺ exchanger isoform 1 (NHE1), a key regulator of intracellular pH implicated in cancer cell proliferation and invasion.[4] Other derivatives have shown promise as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in oncology.[5]
Below are diagrams illustrating the simplified signaling pathways involving these targets.
Caption: NHE1 inhibition by 5-aryl pyrimidines in cancer cells.
Caption: Dual inhibition of BRD4 and PLK1 by 5-substituted pyrimidines.
Conclusion
This compound is a highly valuable building block for the synthesis of a wide array of 5-substituted pyrimidines. The palladium-catalyzed cross-coupling reactions described herein provide efficient and versatile methods for introducing diverse functionalities at the C5 position. The subsequent deprotection of the benzyloxy groups affords the corresponding uracil derivatives, which are of significant interest in medicinal chemistry and drug discovery. The provided protocols and application notes serve as a comprehensive guide for researchers in the synthesis and application of these important compounds.
References
Application Notes and Protocols for 2,4-Bis(benzyloxy)-5-bromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-bis(benzyloxy)-5-bromopyrimidine as a key building block in various palladium-catalyzed cross-coupling reactions. The ability to introduce diverse molecular fragments at the 5-position of the pyrimidine ring is of paramount importance in medicinal chemistry for the synthesis of novel therapeutic agents, particularly in the fields of oncology and virology.
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including several approved drugs. This compound serves as a versatile precursor for the synthesis of 5-substituted pyrimidine derivatives. The benzyloxy groups at the 2- and 4-positions act as protecting groups for the pyrimidine's lactam functionality and can be readily removed in later synthetic steps to reveal the corresponding uracil derivatives. The bromine atom at the 5-position provides a reactive handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.
This document details the application of this compound in five major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck reactions.
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be summarized in three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, and Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkene Insertion (for Heck): The coupling partner (e.g., organoboron, organoalkyne, organotin, amine, or alkene) reacts with the Pd(II) intermediate.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters. This reaction is widely employed in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 8 | 90-98 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 12 | 80-90 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 16 | 82-92 |
Note: The data presented are representative conditions for the Suzuki-Miyaura coupling of aryl bromides and should be optimized for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Glassware Preparation: A Schlenk flask and magnetic stir bar are dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is a powerful tool for the synthesis of 5-alkynylpyrimidines, which are valuable intermediates in medicinal chemistry.
Data Presentation: Sonogashira Coupling Conditions.[1][2]
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2.0) | THF | 60 | 6 | 92 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (3.0) | DMF | 50 | 8 | 88 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₂NH (2.0) | THF | 60 | 5 | 94 |
| 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.5) | Acetonitrile | 70 | 10 | 85 |
Note: The data is based on the Sonogashira coupling of 2-benzyloxy-5-bromopyrimidines and is expected to be applicable to this compound.
Experimental Protocol: Sonogashira Coupling
-
Glassware Preparation: Dry all glassware under vacuum with heating.
-
Reagent Addition: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.), and then the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-70 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide variety of primary and secondary amines. This reaction is of great importance for the synthesis of 5-aminopyrimidine derivatives, which are common motifs in pharmacologically active compounds.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 12 | 85-95 |
| Piperidine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5) | Toluene | 100 | 18 | 82-92 |
Note: The data presented are representative conditions for the amination of aryl bromides and should be optimized for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Glassware Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is cooled under an inert atmosphere.
-
Reagent Addition: To the tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).
-
Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction facilitates the formation of carbon-carbon bonds by reacting this compound with an organostannane reagent. This method is known for its tolerance of a wide range of functional groups, although the toxicity of tin reagents is a notable drawback.
Data Presentation: Stille Coupling Conditions
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 80-90 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 90 | 16 | 75-85 |
| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | CuI (10 mol%) | DMF | 100 | 10 | 85-95 |
| (E)-1,2-Bis(tributylstannyl)ethene | PdCl₂(PPh₃)₂ (5) | - | - | 1,4-Dioxane | 100 | 24 | 70-80 |
Note: The data presented are representative conditions for the Stille coupling of aryl bromides and should be optimized for this compound.
Experimental Protocol: Stille Coupling
-
Glassware Preparation: A flame-dried Schlenk flask is charged with the reagents under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or DMF), followed by the organostannane (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Mizoroki-Heck reaction allows for the formation of a carbon-carbon bond between this compound and an alkene. This reaction is particularly useful for the synthesis of 5-vinylpyrimidine derivatives.
Data Presentation: Heck Reaction Conditions
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100 | 24 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMA | 120 | 18 | 75-85 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 110 | 24 | 65-75 |
| 1-Octene | Herrmann's catalyst (1) | - | Cy₂NMe (2.0) | 1,4-Dioxane | 130 | 36 | 60-70 |
Note: The data presented are representative conditions for the Heck reaction of aryl bromides and should be optimized for this compound.
Experimental Protocol: Heck Reaction
-
Glassware Preparation: A sealable reaction tube is equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if necessary), and the base (e.g., Et₃N or K₂CO₃).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or DMA) and the alkene (1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C). Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Reaction scope of this compound in cross-coupling.
Application Notes and Protocols for the Preparation of Antiviral Nucleosides from 2,4-Bis(benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral nucleoside analogues, commencing from the key starting material, 2,4-bis(benzyloxy)-5-bromopyrimidine. The methodologies described herein are fundamental in medicinal chemistry and drug discovery for the development of novel therapeutic agents targeting viral infections.
Introduction
Nucleoside analogues are a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as chain terminators or inhibitors of viral polymerases.[1] The modification of the pyrimidine base, particularly at the C-5 position, has been a fruitful strategy in the development of potent antiviral agents such as Brivudine. The starting material, this compound, is a versatile precursor for the synthesis of a variety of 5-substituted pyrimidine nucleosides. The benzyloxy groups serve as protecting groups for the pyrimidine ring's oxygen atoms, which can be readily removed in the final stages of the synthesis. The bromine atom at the C-5 position provides a reactive handle for the introduction of diverse functional groups via cross-coupling reactions.
This document outlines a general synthetic pathway from this compound to a target antiviral nucleoside, followed by detailed experimental protocols for each key step.
General Synthetic Pathway
The overall synthetic strategy involves three main stages:
-
Glycosylation: The coupling of the protected pyrimidine base, this compound, with a protected sugar moiety, typically a 2-deoxyribose derivative, to form the nucleoside linkage.
-
C-5 Functionalization: Introduction of a desired substituent at the C-5 position of the pyrimidine ring via a palladium-catalyzed cross-coupling reaction.
-
Deprotection: Removal of the protecting groups from the pyrimidine base and the sugar moiety to yield the final active antiviral nucleoside.
Figure 1: General workflow for the synthesis of antiviral nucleosides.
Experimental Protocols
Protocol 1: Glycosylation of this compound
This protocol describes the formation of the N-glycosidic bond between the protected pyrimidine base and a protected 2-deoxyribose derivative using the Silyl-Hilbert-Johnson reaction conditions.
Materials:
-
This compound
-
1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (Hoffman's sugar)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
A suspension of this compound (1.0 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane is heated at reflux until a clear solution is obtained (approximately 2-4 hours).
-
The excess HMDS is removed under reduced pressure to yield the silylated pyrimidine derivative as an oil.
-
The silylated pyrimidine is dissolved in anhydrous acetonitrile.
-
In a separate flask, 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (1.2 eq) is dissolved in anhydrous acetonitrile.
-
The pyrimidine solution is added to the sugar solution, and the mixture is cooled to 0 °C.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected 5-bromo-2'-deoxynucleoside.
| Compound | Starting Material | Product | Typical Yield |
| Protected 5-Bromo-2'-deoxynucleoside | This compound | 2,4-Bis(benzyloxy)-5-bromo-1-(3,5-di-O-p-toluoyl-2-deoxy-β-D-ribofuranosyl)pyrimidine | 70-85% |
Table 1: Representative yield for the glycosylation reaction.
Protocol 2: C-5 Functionalization via Stille Cross-Coupling
This protocol details the introduction of a vinyl group at the C-5 position of the protected 5-bromo-2'-deoxynucleoside using a palladium-catalyzed Stille cross-coupling reaction.
Materials:
-
Protected 5-bromo-2'-deoxynucleoside (from Protocol 1)
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of the protected 5-bromo-2'-deoxynucleoside (1.0 eq) in anhydrous toluene are added vinyltributyltin (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to reflux (approximately 110 °C) for 6-8 hours.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is directly purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected 5-vinyl-2'-deoxynucleoside.
| Compound | Starting Material | Product | Typical Yield |
| Protected 5-Vinyl-2'-deoxynucleoside | Protected 5-Bromo-2'-deoxynucleoside | 2,4-Bis(benzyloxy)-5-vinyl-1-(3,5-di-O-p-toluoyl-2-deoxy-β-D-ribofuranosyl)pyrimidine | 60-75% |
Table 2: Representative yield for the Stille cross-coupling reaction.
Protocol 3: Deprotection to Yield the Final Antiviral Nucleoside
This protocol describes the removal of the benzyloxy and toluoyl protecting groups by catalytic hydrogenation followed by ammonolysis to yield the final antiviral nucleoside.
Materials:
-
Protected 5-vinyl-2'-deoxynucleoside (from Protocol 2)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ammonia in methanol (7N)
-
Celite®
Procedure:
-
The protected 5-vinyl-2'-deoxynucleoside (1.0 eq) is dissolved in methanol.
-
10% Palladium on carbon (20% by weight) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in 7N ammonia in methanol and stirred at room temperature for 16-24 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or silica gel chromatography to yield the final 5-vinyl-2'-deoxyuridine.
| Compound | Starting Material | Product | Typical Yield |
| 5-Vinyl-2'-deoxyuridine | Protected 5-Vinyl-2'-deoxynucleoside | 5-Vinyl-2'-deoxyuridine | 80-95% |
Table 3: Representative yield for the deprotection step.
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical transformations described in the protocols.
Figure 2: Detailed experimental workflow for the synthesis of 5-vinyl-2'-deoxyuridine.
Conclusion
The protocols outlined in these application notes provide a robust and versatile framework for the synthesis of antiviral nucleosides from this compound. By employing well-established glycosylation and cross-coupling methodologies, researchers can access a wide range of C-5 substituted pyrimidine nucleosides for biological evaluation. The ability to readily introduce diverse functionalities at the C-5 position makes this synthetic route highly valuable for structure-activity relationship studies and the discovery of novel antiviral agents.
References
Application Notes and Protocols for the Synthesis of Anticancer Agents from 2,4-Bis(benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel anticancer agents utilizing 2,4-Bis(benzyloxy)-5-bromopyrimidine as a key starting material. This versatile scaffold allows for the introduction of diverse chemical moieties at the C5-position through palladium-catalyzed cross-coupling reactions, leading to the generation of potent and selective anticancer compounds. The protocols detailed below focus on Sonogashira and Suzuki coupling reactions, which have been successfully employed to synthesize pyrimidine derivatives with significant cytotoxic activity against various cancer cell lines.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs for the treatment of cancer incorporating this heterocyclic motif. The 2,4,5-trisubstituted pyrimidine core, in particular, has been identified as a privileged scaffold for targeting key regulators of cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and tubulin.
This document outlines the synthesis of the starting material, this compound, and its subsequent elaboration into potential anticancer agents via Sonogashira and Suzuki coupling reactions. Detailed experimental protocols, quantitative biological data, and mechanistic insights into the anticancer activity of the resulting compounds are provided to facilitate research and development in this promising area of oncology.
Synthesis of the Starting Material: this compound
The synthesis of this compound can be achieved from the commercially available 5-bromo-2,4-dichloropyrimidine and benzyl alcohol.
Protocol 1: Synthesis of this compound
-
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
Dry toluene
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (2.2 equivalents) in dry toluene.
-
Carefully add sodium hydride (2.0 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.
-
To this suspension, add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in dry toluene dropwise at a temperature not exceeding 25°C.
-
Continue the reaction at room temperature for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated sodium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Synthesis of Anticancer Agents via Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the C5-position of the pyrimidine ring and a terminal alkyne. This reaction is instrumental in synthesizing 5-alkynylpyrimidine derivatives, which have demonstrated significant anticancer activity.
Protocol 2: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (or a similar 2-benzyloxy-5-bromopyrimidine)
-
Terminal alkyne (e.g., aryl or aliphatic alkyne)
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Diethylamine (or another suitable base)
-
Tetrahydrofuran (THF, solvent)
-
-
Procedure:
-
To a solution of 2-benzyloxy-5-bromopyrimidine (1.0 equivalent) in THF, add the terminal alkyne (1.2 equivalents).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equivalents) and CuI (0.1 equivalents).
-
Add diethylamine (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture at 60°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxy-5-alkyne substituted pyrimidine.
-
Quantitative Data: Anticancer Activity of 5-Alkynylpyrimidine Derivatives
The cytotoxic activity of a series of 2-benzyloxy-5-alkyne substituted pyrimidines, synthesized via Sonogashira coupling, was evaluated against several human cancer cell lines.[1] The results are summarized in the table below.
| Compound ID | R Group (at C5-alkyne) | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| 3a | 4-Fluorophenyl | >100 | >100 | >100 |
| 3b | Phenyl | 85.3 | 92.1 | 78.5 |
| 3c | 4-Methoxyphenyl | 15.0 | 7.1 | 53.5 |
| 3d | 4-Chlorophenyl | 7.3 | 56.2 | 17.8 |
| 3e | 1-Hydroxycyclohexyl | 65.2 | 71.4 | 80.1 |
| 3f | Butan-1-ol | 48.9 | 55.6 | 62.3 |
Synthesis of Anticancer Agents via Suzuki Coupling
The Suzuki coupling reaction provides a powerful method for the synthesis of 5-arylpyrimidine derivatives by coupling the 5-bromo position with an aryl boronic acid.
Protocol 3: General Procedure for Suzuki Coupling
-
Materials:
-
This compound (or a similar 2-benzyloxy-5-bromopyrimidine)
-
Aryl boronic acid
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
0.5 M aqueous Na₂CO₃ solution (Base)
-
Water (Solvent)
-
-
Procedure:
-
In a reaction vessel, combine the 2-benzyloxy-5-bromopyrimidine (1.0 equivalent), the aryl boronic acid (1.2 equivalents), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equivalents).
-
Add the 0.5 M aqueous Na₂CO₃ solution.
-
Heat the reaction mixture at 80°C, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,5-disubstituted pyrimidine.
-
Quantitative Data: Anticancer Activity of 5-Arylpyrimidine Derivatives
While specific IC₅₀ values for 5-arylpyrimidines derived directly from this compound are not extensively reported in the initial search, related studies on 2,5-disubstituted pyrimidines have shown moderate in vitro cytotoxic activity against the HeLa (cervical cancer) cell line.[1] Further screening of these compounds is warranted to fully elucidate their anticancer potential.
| Compound Type | Cancer Cell Line | Activity |
| 2,5-disubstituted pyrimidines | HeLa | Moderate cytotoxic activity |
Mechanism of Action and Signaling Pathways
The anticancer activity of 2,4,5-trisubstituted pyrimidine derivatives often stems from their ability to inhibit key cellular processes involved in cancer cell proliferation and survival. Two prominent mechanisms of action are the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and the disruption of tubulin polymerization.
CDK9 Inhibition Pathway
CDK9 is a crucial regulator of transcription, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1. This, in turn, promotes apoptosis in cancer cells.
Caption: Synthetic workflow and the CDK9 inhibition pathway.
Tubulin Polymerization Inhibition
Certain 2,4,5-substituted pyrimidines can bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Caption: Synthetic workflow and tubulin polymerization inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of anticancer agents from this compound is depicted below.
Caption: General experimental workflow for anticancer agent development.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse library of 2,4,5-trisubstituted pyrimidine derivatives with potential anticancer activity. The Sonogashira and Suzuki coupling reactions provide efficient and modular synthetic routes to access these compounds. The resulting pyrimidine analogs have demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms of action involving the inhibition of key cellular targets such as CDK9 and tubulin. Further exploration and optimization of these pyrimidine scaffolds hold great promise for the development of novel and effective cancer therapeutics.
References
Scale-up Synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed to be robust and scalable, ensuring high yield and purity of the final product.
Overview
The synthesis of this compound is a three-step process that begins with the bromination of uracil to yield 5-bromouracil. This intermediate is then converted to 5-bromo-2,4-dichloropyrimidine. Finally, a nucleophilic substitution reaction with benzyl alcohol affords the desired product. This protocol provides detailed methodologies for each of these key steps, along with data on expected yields and purity.
Synthetic Pathway
The overall synthetic pathway is illustrated below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromouracil
This protocol describes the bromination of uracil using a suitable brominating agent in a mixture of glacial acetic acid and acetic anhydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Uracil | 112.09 | 100 g | 0.892 |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 285.98 | 153 g | 0.535 |
| Glacial Acetic Acid | 60.05 | 1 L | - |
| Acetic Anhydride | 102.09 | 100 mL | - |
Procedure:
-
To a suitable reaction vessel, add uracil (100 g), glacial acetic acid (1 L), and acetic anhydride (100 mL).
-
Stir the resulting white suspension and heat to 50°C.
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin (153 g) to the reaction mixture.
-
Maintain the temperature at 50°C and continue stirring for 1.5 hours. The reaction mixture will transform into a thick paste.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Filter the solid product, wash with ethyl acetate, and dry under vacuum to obtain 5-bromouracil as a white solid.
Expected Yield: ~99%[1]
Step 2: Synthesis of 5-Bromo-2,4-dichloropyrimidine
This protocol details the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine using phosphorus pentachloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromouracil | 190.98 | 6.0 g | 0.0314 |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 16.4 g | 0.0787 |
| 1,1,2-Trichloroethane | 133.40 | 50 mL | - |
Procedure:
-
In a reaction flask, combine 5-bromouracil (6.0 g) and phosphorus pentachloride (16.4 g).
-
Add 1,1,2-trichloroethane (50 mL) as the solvent.
-
Heat the reaction mixture to reflux. The suspension will gradually turn into a light yellow, transparent solution.
-
Monitor the reaction by TLC until all the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into stirred ice water.
-
Continue stirring for 1 hour.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product as a light yellow liquid.
-
Purify the crude product by silica gel column chromatography to obtain 5-bromo-2,4-dichloropyrimidine as a colorless, transparent liquid.[2]
Expected Yield: ~99.5%[2]
Step 3: Scale-up Synthesis of this compound
This protocol describes the final step in the synthesis, where 5-bromo-2,4-dichloropyrimidine is reacted with benzyl alcohol in the presence of a strong base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2,4-dichloropyrimidine | 227.88 | 4.5 g | 0.020 |
| Benzyl Alcohol | 108.14 | 6.7 mL | 0.065 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.9 g | 0.0725 |
| Anhydrous Toluene | - | 70 mL | - |
Procedure:
-
To a solution of benzyl alcohol (6.7 mL) in anhydrous toluene (70 mL) under a nitrogen atmosphere, carefully add sodium hydride (2.9 g of 60% dispersion) in portions.
-
Stir the mixture until the gas evolution ceases, indicating the formation of sodium benzoxide.
-
Cool the resulting suspension to room temperature.
-
Slowly add a solution of 5-bromo-2,4-dichloropyrimidine (4.5 g) in anhydrous toluene to the sodium benzoxide suspension, ensuring the reaction temperature does not exceed 25°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, filter the precipitated sodium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Expected Yield: 93%
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₈H₁₅BrN₂O₂ |
| Molecular Weight | 371.23 g/mol [3] |
| Appearance | Solid |
| Melting Point | 88-90 °C (from ethanol) |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Purification of 2,4-Bis(benzyloxy)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the synthesis of various biologically active molecules. The following sections outline two primary purification techniques: recrystallization and silica gel column chromatography, complete with experimental procedures and expected outcomes.
Introduction
This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document offers guidance on established methods to purify this compound, removing unreacted starting materials, by-products, and other impurities.
Purification Techniques
Two common and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Recrystallization from Ethanol
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. Ethanol has been identified as a suitable solvent for the recrystallization of this compound, yielding a product with a melting point of 88-90 °C.[1]
Experimental Protocol:
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Data Presentation:
| Parameter | Before Purification (Crude) | After Recrystallization |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC) | Variable (e.g., 85-95%) | >98% |
| Melting Point | Broad range | 88-90 °C[1] |
| Typical Yield | - | 70-90% |
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating mixtures of compounds. For this compound, a normal-phase silica gel column with a non-polar eluent system is effective.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of n-hexane and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of n-hexane and ethyl acetate in a ratio of 20:1 or 12:1. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation:
| Parameter | Before Purification (Crude) | After Column Chromatography |
| Appearance | Off-white to yellowish solid | White solid |
| Purity (by HPLC) | Variable (e.g., 85-95%) | >99% |
| Eluent System | - | n-Hexane:Ethyl Acetate (e.g., 20:1 to 12:1) |
| Typical Yield | - | 60-80% |
Visualizations
Diagram 1: Recrystallization Workflow
A workflow diagram illustrating the key steps in the recrystallization of this compound.
Diagram 2: Silica Gel Column Chromatography Workflow
A workflow diagram outlining the process of purifying this compound using silica gel column chromatography.
References
Troubleshooting & Optimization
Troubleshooting "2,4-Bis(benzyloxy)-5-bromopyrimidine" synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely used method is the Williamson ether synthesis, starting from 5-bromo-2,4-dichloropyrimidine and benzyl alcohol in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like toluene.[1]
Q2: What are the primary potential side reactions in this synthesis?
The main side reactions include:
-
Incomplete Benzylation: Formation of the mono-benzylated intermediate, 2-(benzyloxy)-5-bromo-4-chloropyrimidine or 4-(benzyloxy)-5-bromo-2-chloropyrimidine.
-
Dehalogenation: Loss of the bromine atom from the pyrimidine ring, leading to the formation of 2,4-bis(benzyloxy)pyrimidine. This can be promoted by certain bases and reaction conditions.
-
Solvent-Related Impurities: When using solvents like DMF with sodium hydride, side reactions can generate amine byproducts.
-
Hydrolysis: If the reaction conditions are not strictly anhydrous, the starting material, 5-bromo-2,4-dichloropyrimidine, can hydrolyze.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediates, and the final product. The spots can be visualized under UV light.
Q4: What is the typical yield and purity of the final product?
With optimized conditions, yields of over 90% have been reported.[1] The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is generally considered acceptable for subsequent synthetic steps.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sodium hydride. 2. Wet solvent or reagents. 3. Insufficient reaction temperature or time. | 1. Use fresh, high-quality sodium hydride. 2. Ensure all glassware, solvents, and reagents are thoroughly dried. Use anhydrous solvents. 3. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be beneficial, but be cautious of increased side reactions. |
| Presence of a Significant Amount of Mono-Benzylated Intermediate | 1. Insufficient amount of sodium hydride or benzyl alcohol. 2. Poor reactivity of the second chloride position due to steric hindrance or electronic effects. 3. Short reaction time. | 1. Use a slight excess of both sodium hydride and benzyl alcohol. 2. Increase the reaction time and/or temperature to drive the reaction to completion. 3. Continue to monitor the reaction by TLC until the starting material and mono-benzylated intermediate are consumed. |
| Formation of a Dehalogenated Byproduct | 1. Use of a strongly reducing base or reaction conditions that favor reduction. 2. Presence of catalytic impurities that promote dehalogenation. | 1. While sodium hydride is a strong base, it can also have reducing properties. Use the minimum necessary excess. 2. Ensure the purity of all reagents and solvents. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities, such as residual solvent or side products. 2. The product may be an oil at room temperature if not completely pure. | 1. Purify the crude product using column chromatography on silica gel. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexane. |
| Difficulties in Quenching the Reaction | 1. Unreacted sodium hydride can react violently with protic solvents. | 1. Cool the reaction mixture in an ice bath. 2. Slowly and carefully add a quenching agent like isopropanol or ethanol dropwise with vigorous stirring. Do not add water directly to a reaction containing a large amount of unreacted sodium hydride.[3][4][5] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (3.25 equivalents) to anhydrous toluene.
-
Under a nitrogen atmosphere, add sodium hydride (3.0 equivalents) portion-wise to the stirred solution at room temperature.
-
Continue stirring until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.
-
Cool the resulting suspension to room temperature.
-
In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous toluene.
-
Slowly add the solution of 5-bromo-2,4-dichloropyrimidine dropwise to the sodium benzoxide suspension, ensuring the reaction temperature does not exceed 25 °C. An ice bath may be used for cooling.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of isopropanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,4-Bis(benzyloxy)-5-bromopyrimidine synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard reaction glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Benzyl Oxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 70 mL of anhydrous toluene.
-
Under a nitrogen atmosphere, add 2.9 g (60 mmol) of sodium hydride to the toluene.
-
Slowly add 6.7 mL (65 mmol) of benzyl alcohol to the stirred suspension. The reaction mixture will generate hydrogen gas. Continue stirring until gas evolution ceases.
-
Cool the resulting suspension of sodium benzyl oxide to room temperature.
-
Reaction with 5-Bromo-2,4-dichloropyrimidine: In a separate flask, dissolve 4.5 g (20 mmol) of 5-bromo-2,4-dichloropyrimidine in a minimal amount of anhydrous toluene.
-
Slowly add the solution of 5-bromo-2,4-dichloropyrimidine dropwise to the suspension of sodium benzyl oxide. It is crucial to maintain the reaction temperature below 25°C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), filter the reaction mixture to remove the precipitated sodium chloride.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Data Presentation
The following table summarizes the reported yield for the synthesis of this compound based on the provided protocol. Variations in reaction conditions can affect the final yield.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 5-Bromo-2,4-dichloropyrimidine (20 mmol) | Benzyl alcohol (65 mmol), NaH (60 mmol) | Toluene | 12 hours | Room Temp. | 93% | [1] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Sodium Hydride: NaH is highly reactive and can be deactivated by moisture. | - Use fresh, unopened NaH or NaH from a properly stored container.- Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). |
| 2. Incomplete Deprotonation of Benzyl Alcohol: Insufficient reaction time or temperature for the formation of sodium benzyl oxide. | - Ensure the reaction of benzyl alcohol with NaH is complete (cessation of hydrogen gas evolution) before adding the dichloropyrimidine. | |
| 3. Low Quality Starting Materials: Impurities in 5-bromo-2,4-dichloropyrimidine or benzyl alcohol can interfere with the reaction. | - Use purified starting materials. 5-Bromo-2,4-dichloropyrimidine can be purified by distillation or recrystallization. | |
| 4. Suboptimal Reaction Temperature: While the addition should be controlled, the overall reaction may require gentle heating to proceed to completion. | - After the initial exothermic addition, consider gently warming the reaction mixture (e.g., to 40-50°C) and monitor the progress by TLC. | |
| Formation of Multiple Products (Impurity Spots on TLC) | 1. Mono-substituted Product: Incomplete reaction leading to the formation of 2-benzyloxy-5-bromo-4-chloropyrimidine or 4-benzyloxy-5-bromo-2-chloropyrimidine. | - Increase the reaction time or temperature.- Ensure a sufficient excess of sodium benzyl oxide is used. |
| 2. Side Reactions with Solvent: If using solvents like DMF or acetonitrile, NaH can act as a reducing agent, leading to byproducts. | - Toluene is a recommended solvent. If other solvents are used, be aware of potential side reactions. | |
| 3. Hydrolysis of Dichloropyrimidine: Presence of water can lead to the formation of hydroxy-pyrimidines. | - Use anhydrous solvents and reagents. | |
| Difficult Purification | 1. Co-elution of Product and Impurities: Similar polarities of the desired product and byproducts can make separation by column chromatography challenging. | - Use a non-polar solvent system for column chromatography (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate).- Recrystallization from ethanol can be an effective alternative purification method. |
| 2. Oily Product Instead of Solid: The presence of residual solvent or impurities can prevent the product from solidifying. | - Ensure complete removal of the solvent under high vacuum.- Purify the product by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to control the temperature during the addition of 5-bromo-2,4-dichloropyrimidine?
A1: The reaction between sodium benzyl oxide and 5-bromo-2,4-dichloropyrimidine is exothermic. Uncontrolled addition can lead to a rapid increase in temperature, which may promote the formation of side products and decrease the overall yield. Maintaining a temperature below 25°C is recommended for optimal results.
Q2: Can I use a different base instead of sodium hydride?
A2: While sodium hydride is effective, other strong bases capable of deprotonating benzyl alcohol can be used, such as potassium tert-butoxide. However, the reaction conditions may need to be re-optimized. Weaker bases like potassium carbonate are generally not sufficient for complete deprotonation of benzyl alcohol.
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most effective method to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The disappearance of the starting material (5-bromo-2,4-dichloropyrimidine) and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the expected Rf values for the starting material and product on a TLC plate?
A4: The exact Rf values will depend on the specific TLC plate and solvent system used. However, you can expect the product, this compound, to be less polar and have a higher Rf value than the more polar starting material, 5-bromo-2,4-dichloropyrimidine.
Q5: What is the appearance of the final product?
A5: Pure this compound is typically a white to off-white solid.
Visualizing the Workflow and Troubleshooting
To further aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine
This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the nucleophilic aromatic substitution (SNAr) reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like toluene or tetrahydrofuran (THF).
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Several impurities can arise from starting materials, side reactions, or product degradation. These include:
-
Unreacted Starting Materials: 5-bromo-2,4-dichloropyrimidine and benzyl alcohol.
-
Mono-substituted Intermediates: 4-(Benzyloxy)-5-bromo-2-chloropyrimidine and 2-(Benzyloxy)-5-bromo-4-chloropyrimidine.
-
Impurities from Starting Materials: Impurities present in the initial 5-bromo-2,4-dichloropyrimidine or benzyl alcohol. For instance, benzyl alcohol can contain traces of benzaldehyde and benzyl chloride.
-
Product Degradation Products: Debenzylation of the final product can lead to the formation of mono-benzyloxy or dihydroxy pyrimidine derivatives.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What are the recommended purification methods for the final product?
A4: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol. If significant amounts of impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | 1. Incomplete reaction. 2. Presence of moisture in the reaction. 3. Sub-optimal reaction temperature. 4. Degradation of the product during workup or purification. | 1. Increase the reaction time or the amount of benzyl alcohol and base. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Sodium hydride is highly reactive with water. 3. Maintain the reaction temperature as specified in the protocol. For the addition of sodium hydride to benzyl alcohol, cooling is often required. 4. Avoid prolonged exposure to high temperatures or acidic/basic conditions during purification. |
| Presence of Mono-substituted Impurities in the Final Product | 1. Insufficient amount of benzyl alcohol or base. 2. Shorter reaction time than required for complete conversion. | 1. Use a slight excess of benzyl alcohol and sodium hydride to ensure complete substitution. 2. Extend the reaction time and monitor by TLC for the disappearance of the mono-substituted intermediates. |
| Product Fails to Crystallize or is Oily | 1. Presence of significant amounts of impurities. 2. Residual solvent. | 1. Purify the crude product using silica gel column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Observation of an Unexpected Byproduct | 1. Impurities in the starting materials. 2. Side reactions due to incorrect reaction conditions. | 1. Check the purity of the starting materials (5-bromo-2,4-dichloropyrimidine and benzyl alcohol) by a suitable analytical method like GC-MS or NMR. 2. Carefully control the reaction temperature and stoichiometry. |
Quantitative Data Summary
The following table summarizes typical yield and purity data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | Typical Value | Notes |
| Yield | 85-95% | A reported synthesis gives a yield of 93%.[1] |
| Purity (crude) | 80-90% | Determined by HPLC or 1H NMR. |
| Purity (after recrystallization) | >98% | |
| Common Impurity Levels (in crude product) | ||
| 5-bromo-2,4-dichloropyrimidine | < 2% | Unreacted starting material. |
| Benzyl alcohol | < 1% | Unreacted starting material. |
| 4-(Benzyloxy)-5-bromo-2-chloropyrimidine | 5-15% | Mono-substituted intermediate. The C4 position is generally more reactive in nucleophilic aromatic substitution on 2,4-dichloropyrimidines. |
| 2-(Benzyloxy)-5-bromo-4-chloropyrimidine | 1-5% | Mono-substituted intermediate. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a published procedure.[1]
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) to anhydrous toluene under a nitrogen atmosphere.
-
Slowly add a solution of benzyl alcohol (2.2 equivalents) in anhydrous toluene to the sodium hydride suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the gas evolution ceases.
-
Cool the resulting suspension to 0 °C and add a solution of 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
Visualizations
Caption: Logical workflow of impurity formation.
References
Improving the regioselectivity of reactions with "2,4-Bis(benzyloxy)-5-bromopyrimidine"
Welcome to the technical support center for 2,4-Bis(benzyloxy)-5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent, with a focus on improving the regioselectivity of its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in cross-coupling reactions to introduce substituents at the C5-position of the pyrimidine ring. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[1]
-
Stille Coupling: For C-C bond formation using organostannanes.[2]
-
Sonogashira Coupling: To introduce alkyne moieties.
-
Metal-Halogen Exchange: Using organolithium reagents to generate a lithiated pyrimidine intermediate, which can then react with various electrophiles.[3]
Q2: Which position of this compound is the most reactive?
A2: The C5-position, where the bromine atom is located, is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition with a palladium(0) catalyst compared to the C-O bonds of the benzyloxy groups or the C-H bonds of the pyrimidine ring under typical cross-coupling conditions.
Q3: Can the benzyloxy groups at C2 and C4 be cleaved during a reaction?
A3: While generally stable, the benzyloxy groups can be sensitive to certain reaction conditions. Cleavage can occur under harsh acidic or basic conditions, or via hydrogenolysis, especially if using a palladium catalyst on charcoal (Pd/C) with a hydrogen source. It is crucial to select reaction conditions that are compatible with benzyl ethers to avoid unwanted deprotection.
Q4: What are the main factors influencing the regioselectivity of reactions with this compound?
A4: For this compound, the primary determinant of regioselectivity in cross-coupling reactions is the inherent reactivity of the C-Br bond over other positions on the pyrimidine ring. However, in other reaction types, such as metalation, the directing effects of the benzyloxy groups and the electronic nature of the pyrimidine ring become significant.
Troubleshooting Guides
Problem 1: Low yield in Suzuki-Miyaura Coupling
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of significant side products.
Possible Causes and Solutions:
| Cause | Troubleshooting Strategy |
| Catalyst Inactivity | Ensure the use of a high-quality palladium catalyst and phosphine ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to avoid issues with the reduction of Pd(II) sources.[4] |
| Base Incompatibility | The choice of base is critical. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred to minimize side reactions.[4] Ensure the base is finely powdered and dry. |
| Solvent Issues | Use anhydrous, degassed solvents. Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally recommended.[4] If using a solvent mixture with water, ensure the water is also degassed. |
| Debromination Side Reaction | The bromine atom is replaced by a hydrogen atom. This can be minimized by using bulky, electron-rich phosphine ligands to accelerate the desired coupling and lowering the reaction temperature.[4] |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Rigorously degas all reagents and maintain a strict inert atmosphere (argon or nitrogen).[4] |
Problem 2: Poor Regioselectivity in Lithiation/Metal-Halogen Exchange
Symptoms:
-
Formation of a mixture of isomers after quenching with an electrophile.
-
Reaction at an unintended position.
Possible Causes and Solutions:
| Cause | Troubleshooting Strategy |
| Competitive Deprotonation | Besides metal-halogen exchange at C5, deprotonation at C6 is a possibility due to the electron-withdrawing nature of the pyrimidine nitrogens. |
| Reagent Choice | The choice of organolithium reagent can influence the outcome. n-Butyllithium (n-BuLi) is commonly used for metal-halogen exchange.[3] |
| Temperature Control | Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions and potential decomposition of the lithiated intermediate. |
| Additive Effects | The addition of coordinating agents like TMEDA can alter the reactivity and regioselectivity of organolithium reagents. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Furanylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF | 85 | 10 | 78 |
Note: The data in this table is representative and yields may vary based on the specific substrate and reaction scale.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Decision-making flowchart for troubleshooting cross-coupling reactions.
References
Technical Support Center: Overcoming Reactivity Challenges with 2,4-Bis(benzyloxy)-5-bromopyrimidine in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with "2,4-Bis(benzyloxy)-5-bromopyrimidine" in palladium-catalyzed cross-coupling reactions. The bulky benzyloxy groups at the C2 and C4 positions introduce significant steric hindrance and electron-donating character, which can impede standard coupling protocols. This guide offers strategies and optimized conditions to overcome these challenges.
Troubleshooting Guide: Low Reactivity and Side Reactions
Low yields and the formation of side products are common hurdles when working with sterically demanding and electron-rich substrates like this compound. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Steric Hindrance: The bulky benzyloxy groups impede the approach of the catalyst and coupling partner to the reaction center. | - Catalyst/Ligand: Switch to a catalyst system with bulky, electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes). These promote the formation of the active monoligated palladium species. - Temperature: Increase the reaction temperature, potentially using a high-boiling point solvent like toluene, xylene, or 1,4-dioxane. Microwave irradiation can also be effective in accelerating the reaction. |
| Electronic Effects: The electron-donating nature of the benzyloxy groups can slow down the oxidative addition step of the catalytic cycle. | - Catalyst: Use an electron-rich palladium catalyst that can more readily undergo oxidative addition. - Base: Employ a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step. | |
| Significant Dehalogenation | The palladium-hydride species, formed from the reaction of the palladium complex with the base or solvent, can lead to the reduction of the C-Br bond. | - Base: Use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid using alkoxide bases if possible. - Solvent: Ensure the use of anhydrous and thoroughly degassed solvents. - Additives: In some cases, the addition of a halide scavenger can be beneficial. |
| Homocoupling of Coupling Partner | This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to Pd(0). | - Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. - Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. - Catalyst: Use a Pd(0) precatalyst directly, or ensure efficient in situ reduction of a Pd(II) precatalyst. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of this compound with an arylboronic acid giving a low yield?
A1: The low yield is likely due to a combination of steric hindrance from the two benzyloxy groups and the electron-rich nature of the pyrimidine ring. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
Recommended Action:
-
Catalyst System: Switch to a more robust catalyst system. Excellent results can often be achieved with a palladium precatalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.
-
Base and Solvent: Use a moderately strong base like K₃PO₄ or Cs₂CO₃ in a high-boiling point solvent such as 1,4-dioxane or toluene, often with a small amount of water.
-
Temperature: Increase the reaction temperature to 80-110 °C.
Q2: I am attempting a Sonogashira coupling with a terminal alkyne and observing significant homocoupling of the alkyne (Glaser coupling). How can I minimize this?
A2: Homocoupling in Sonogashira reactions is a common side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
Recommended Action:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions are typically run with a palladium catalyst and a suitable amine base (e.g., triethylamine, diisopropylethylamine) in a solvent like THF or DMF.
-
Rigorous Degassing: If using a copper co-catalyst, it is crucial to meticulously degas all solvents and reagents and to maintain a strict inert atmosphere to exclude oxygen.
-
Ligand Choice: The use of electron-rich and bulky phosphine or NHC ligands can also help to favor the cross-coupling pathway.
Q3: My Buchwald-Hartwig amination reaction is not proceeding to completion. What are the key parameters to optimize?
A3: The success of the Buchwald-Hartwig amination with this substrate is highly dependent on the choice of ligand and base.
Recommended Action:
-
Ligand Selection: Employ bulky biaryl phosphine ligands. For primary amines, ligands like XPhos or RuPhos are often effective. For secondary amines, consider ligands like BrettPhos.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous toluene or 1,4-dioxane are typical solvents for this transformation.
Experimental Protocols
The following are representative protocols for key coupling reactions, adapted from literature procedures for sterically hindered and electron-rich aryl halides. Optimization for your specific substrate may be necessary.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,4-bis(benzyloxy)pyrimidine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining 1,4-dioxane and water.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling (Copper-Free): Synthesis of 5-Alkynyl-2,4-bis(benzyloxy)pyrimidine
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous, degassed THF, followed by DIPEA and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2,4-bis(benzyloxy)pyrimidine Derivatives
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a glovebox, add NaOtBu to an oven-dried Schlenk flask.
-
In a separate vial, dissolve this compound, the amine, Pd₂(dba)₃, and XPhos in toluene.
-
Add this solution to the Schlenk flask containing the base.
-
Seal the flask, remove from the glovebox, and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizations
The following diagrams illustrate a logical troubleshooting workflow and a general experimental setup for cross-coupling reactions.
Preventing decomposition of "2,4-Bis(benzyloxy)-5-bromopyrimidine" during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Bis(benzyloxy)-5-bromopyrimidine. The information provided is intended to help prevent the decomposition of this compound during chemical reactions.
Troubleshooting Guide
Decomposition of this compound during a reaction can manifest as low yield of the desired product, formation of complex mixtures, or the appearance of byproducts resulting from the cleavage of the benzyloxy groups or unintended reactions at the pyrimidine core. This guide addresses common issues and provides systematic solutions.
Problem 1: Low or No Yield of the Desired Product with Starting Material Consumed
This often indicates that the starting material is decomposing under the reaction conditions.
| Possible Cause | Troubleshooting Steps |
| Debenzylation: The benzyloxy protecting groups are sensitive to certain reagents and conditions, particularly those involving catalytic hydrogenation. | • Avoid Catalytic Hydrogenation Conditions: Do not use H₂, Pd/C, or other hydrogenation catalysts if the benzyloxy groups need to be retained. • Alternative Hydrogen Donors: Be cautious with transfer hydrogenation reagents like formic acid, ammonium formate, or cyclohexene in the presence of a palladium catalyst. • Reaction Temperature: Higher temperatures can promote debenzylation, especially in the presence of a palladium catalyst. If possible, run the reaction at a lower temperature. |
| Hydrolysis: Strong acidic or basic conditions can lead to the cleavage of the ether linkages. | • Control pH: Maintain a neutral or mildly basic/acidic pH if the reaction allows. • Choice of Base: In reactions requiring a base (e.g., Suzuki, Sonogashira couplings), consider using milder bases. For instance, K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOt-Bu under certain conditions. |
| Decomposition of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic attack or degradation under harsh conditions. | • Temperature Control: Avoid excessive heating. Monitor the reaction temperature closely. • Inert Atmosphere: For organometallic reactions (e.g., lithiation, cross-coupling), ensure a strictly inert atmosphere (Argon or Nitrogen) to prevent degradation by oxygen. |
Problem 2: Formation of a Major Byproduct Identified as 5-Bromo-2,4-dihydroxypyrimidine or a Monobenzyloxy Derivative
This is a clear indication of debenzylation.
| Possible Cause | Troubleshooting Steps |
| Inadvertent Hydrogenolysis: Trace amounts of hydrogen sources in the presence of a palladium catalyst can cause debenzylation. | • Solvent Purity: Ensure solvents are degassed and free of impurities that could act as hydrogen donors. • Catalyst Choice: If a palladium catalyst is necessary for a cross-coupling reaction, select a ligand and reaction conditions that are less likely to promote hydrogenolysis. Consider catalysts that favor the desired cross-coupling pathway. |
| Acidic or Basic Cleavage: The workup or reaction conditions may be too acidic or basic. | • Neutralize a Workup: Ensure that aqueous workup steps are performed at a neutral pH. • Buffer the Reaction: If compatible with the reaction chemistry, consider using a buffer to maintain a stable pH. |
Problem 3: Incomplete Conversion with a Mixture of Starting Material and Desired Product
This may point to catalyst deactivation or suboptimal reaction conditions not favoring the desired transformation over decomposition.
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation: In palladium-catalyzed reactions, the active catalyst can be poisoned or precipitate as palladium black. | • Ligand Choice: Use appropriate phosphine ligands to stabilize the palladium catalyst. Bulky, electron-rich ligands can often improve catalyst stability and turnover. • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst. |
| Suboptimal Reaction Conditions: The chosen conditions may not be ideal for the specific transformation. | • Solvent Screening: The choice of solvent can significantly impact reaction outcomes. Consider screening a range of solvents (e.g., THF, Dioxane, Toluene, DMF). • Base Screening: The nature and stoichiometry of the base can be critical. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) may be necessary to find optimal conditions. |
Frequently Asked Questions (FAQs)
Q1: Under what conditions are the benzyloxy groups of this compound most likely to be cleaved?
A1: The benzyloxy groups are most susceptible to cleavage under conditions of catalytic hydrogenation. This includes reactions involving hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C), as well as catalytic transfer hydrogenation using hydrogen donors like formic acid, ammonium formate, or cyclohexene in the presence of palladium. Strong acidic or basic conditions can also lead to the cleavage of the benzyloxy groups.
Q2: I am planning a Suzuki coupling reaction with this compound. What precautions should I take to avoid decomposition?
A2: To minimize decomposition during a Suzuki coupling, consider the following:
-
Catalyst System: Use a well-defined palladium catalyst and ligand system.
-
Base Selection: Start with a moderately strong base like K₂CO₃ or Cs₂CO₃. Stronger bases like NaOt-Bu may increase the risk of side reactions.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically in the range of 80-100 °C.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere to prevent catalyst deactivation and potential side reactions.
Q3: Can I perform a lithiation reaction on this compound?
A3: Lithiation of this compound is a potential pathway for functionalization at the 5-position via lithium-halogen exchange. However, this reaction requires careful control of conditions. The lithiated intermediate may be unstable, especially at higher temperatures. It is crucial to perform the reaction at low temperatures (e.g., -78 °C) and to quench the lithiated species with the desired electrophile promptly. Side reactions, such as decomposition of the lithiated intermediate, can occur if the temperature is not strictly controlled.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To ensure long-term stability, this compound should be stored at room temperature, sealed in a dry, inert atmosphere.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if required).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: A logical workflow for troubleshooting reactions.
"2,4-Bis(benzyloxy)-5-bromopyrimidine" reaction condition optimization
Welcome to the technical support center for 2,4-Bis(benzyloxy)-5-bromopyrimidine. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage conditions for this compound?
A1: this compound is a solid with a melting point of 88-90 °C. It should be stored in a cool, dry place, sealed from atmospheric moisture. For long-term storage, refrigeration is recommended.
Q2: What are the most common reactions performed with this compound?
A2: This compound is primarily used as a substrate in various palladium-catalyzed cross-coupling reactions to introduce substituents at the 5-position of the pyrimidine ring. The most common transformations include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Q3: How can the benzyloxy protecting groups be removed?
A3: The benzyloxy groups can be removed via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Acid-catalyzed deprotection, for instance with trifluoroacetic acid (TFA), can also be employed, although optimization may be required to avoid side reactions.[1][2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q4: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?
A4: Low yields can stem from several factors, including inactive catalyst, suboptimal reaction conditions, or degradation of the boronic acid.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For sterically hindered or electron-rich substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands.
-
Base and Solvent Optimization: The choice of base and solvent is critical. A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent system such as 1,4-dioxane/water or toluene/ethanol.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and ensuring the reaction is under an inert atmosphere.
-
Reaction Temperature: Insufficient temperature can lead to low conversion. Incrementally increasing the temperature may improve the yield.
Q5: I am seeing significant formation of a debrominated pyrimidine byproduct. How can I prevent this?
A5: Debromination (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.
Mitigation Strategies: [3]
-
Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.
-
Solvent System: If using alcohol-containing solvents, consider switching to aprotic solvents like 1,4-dioxane or toluene.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting the debromination pathway.
Sonogashira Coupling
Q6: My Sonogashira reaction is yielding a significant amount of alkyne homocoupling (Glaser coupling) product. How can this be minimized?
A6: Glaser coupling is a common side reaction, particularly when a copper(I) co-catalyst is used.
Troubleshooting Strategies: [3]
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to utilize a copper-free Sonogashira protocol.
-
Inert Atmosphere: If a copper co-catalyst is necessary, maintaining a strictly anaerobic environment is crucial to prevent oxidative homocoupling.
-
Slow Addition: The slow addition of the terminal alkyne to the reaction mixture can also help to minimize this side reaction.
Q7: The reaction stalls and does not go to completion. What should I do?
A7: A stalled reaction can be due to catalyst deactivation or impure reagents.
Possible Solutions:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under an inert atmosphere.
-
Catalyst Activity: If catalyst deactivation is suspected, fresh catalyst can be added to the reaction mixture.
Buchwald-Hartwig Amination
Q8: I am observing low to no product yield in my Buchwald-Hartwig amination. What are the likely causes?
A8: Low yields in Buchwald-Hartwig aminations can be due to an inactive catalyst, inappropriate base or ligand selection, or suboptimal temperature.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Q9: Hydrodehalogenation is a significant side reaction. How can it be minimized?
A9: The replacement of bromine with hydrogen can compete with the desired C-N bond formation.
Mitigation Strategies: [3]
-
Base Selection: While strong, non-nucleophilic bases like sodium tert-butoxide are common, they can sometimes act as hydride donors. Screening different bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate may be beneficial.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for promoting the desired amination over hydrodehalogenation.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-N-heterocycles [3]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90-100 | 2-24 | Good | General conditions for aryl bromides. |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene/H₂O | 80 | 1 | High | Effective for sp²-sp³ coupling. |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (3.0) | tert-Amyl Alcohol | 110 | 12 | 85 | Nickel-catalyzed, green solvent option. |
Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination of Bromo-heterocycles
| Base | Solvent | Temperature (°C) | Outcome |
| NaOtBu | Toluene | 80-110 | Generally faster reaction rates, but may not be suitable for base-sensitive substrates. |
| Cs₂CO₃ | 1,4-Dioxane | 100-120 | Weaker base, good for sensitive functional groups, may require higher temperatures. |
| K₃PO₄ | Toluene | 100-110 | Cost-effective and suitable for many substrates, may require longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst and ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
Preparation: In a reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 eq.). Then, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Workup and Purification: Follow similar workup and purification procedures as described for the Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Caption: Detailed workflow for Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane), followed by the amine (1.1-1.5 eq.) and the base (e.g., NaOtBu or Cs₂CO₃).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
References
Technical Support Center: Selective Debenzylation of 2,4-Bis(benzyloxy)-5-bromopyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the selective debenzylation of "2,4-Bis(benzyloxy)-5-bromopyrimidine" to yield 5-bromo-2,4-dihydroxypyrimidine (5-bromouracil) without reducing the bromo substituent or the pyrimidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the debenzylation of this compound?
A1: The primary challenge is the selective removal of the two benzyl ether groups without affecting the bromine substituent and the pyrimidine ring. Common debenzylation methods, such as standard catalytic hydrogenation, can lead to undesired side reactions like hydrodebromination (loss of the bromine atom) or reduction of the pyrimidine ring.
Q2: Which methods are most promising for this selective transformation?
A2: Based on literature for similar substrates, the most promising methods that balance efficiency and selectivity are Catalytic Transfer Hydrogenation (CTH) and certain acid-catalyzed debenzylation reactions. These methods offer milder conditions compared to high-pressure hydrogenation.
Q3: Can I use standard catalytic hydrogenation with H₂ gas and Pd/C?
A3: While standard catalytic hydrogenation is a common debenzylation technique, it should be approached with caution for this substrate. Over-reduction is a significant risk, potentially leading to the loss of the bromine atom. If this method is attempted, careful optimization of catalyst loading, hydrogen pressure, and reaction time is crucial.
Q4: What is Catalytic Transfer Hydrogenation (CTH) and why is it a good option?
A4: CTH is a technique where hydrogen is generated in situ from a hydrogen donor molecule, such as ammonium formate or formic acid, in the presence of a catalyst like palladium on carbon (Pd/C).[1] This method often provides better selectivity compared to using hydrogen gas directly, as the concentration of active hydrogen on the catalyst surface can be more easily controlled, minimizing over-reduction.[1][2]
Q5: Are there any non-hydrogenation methods available?
A5: Yes, acid-catalyzed debenzylation using a Lewis acid like boron trichloride (BCl₃) is a viable alternative. This method operates under different mechanistic principles and can be highly chemoselective, often tolerating reducible functional groups like halides.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the debenzylation of this compound.
Issue 1: Incomplete Debenzylation
-
Symptom: The presence of starting material or mono-debenzylated intermediates in the final product mixture, as observed by TLC or LC-MS.
-
Possible Causes & Solutions:
-
Insufficient Catalyst (CTH): The catalyst may be deactivated or used in an insufficient amount.
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C). Ensure the catalyst is fresh and active.
-
-
Poor Hydrogen Donor Reactivity (CTH): The hydrogen donor may not be efficient under the current conditions.
-
Solution: Switch to a different hydrogen donor (e.g., from formic acid to ammonium formate). Ensure the donor is of high purity.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for side product formation. For CTH, refluxing in a suitable solvent like methanol is common.[1]
-
-
Insufficient Acid (BCl₃ method): Not enough Lewis acid to cleave both benzyl ethers.
-
Solution: Increase the equivalents of BCl₃. The reaction is often performed at low temperatures (-78 °C), and ensuring complete reaction may require longer reaction times or a slight increase in temperature.[3]
-
-
Issue 2: Loss of Bromine (Hydrodebromination)
-
Symptom: The desired product is formed, but a significant amount of the debrominated analog (uracil) is also present.
-
Possible Causes & Solutions:
-
Over-reduction with CTH: The catalyst is too active, or the reaction time is too long.
-
Solution: Reduce the catalyst loading or switch to a less active catalyst (e.g., Pd/BaSO₄). Carefully monitor the reaction progress and stop it as soon as the starting material is consumed.
-
-
Reaction pH (CTH): The pH of the reaction mixture can influence the selectivity of dehalogenation versus debenzylation.
-
Solution: In some cases, controlling the pH with a buffer system can suppress dehalogenation.[4]
-
-
High Temperature: Higher temperatures can promote the reduction of the C-Br bond.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
-
Issue 3: Reduction of the Pyrimidine Ring
-
Symptom: Formation of dihydropyrimidine or other reduced pyrimidine species.
-
Possible Causes & Solutions:
-
Harsh Reaction Conditions: This is more common with high-pressure hydrogenation but can occur with CTH under forcing conditions.
-
Solution: Use milder conditions: lower temperature, shorter reaction time, and a less active catalyst system. The CTH and BCl₃ methods are generally less prone to this side reaction.
-
-
Comparison of Key Debenzylation Methods
| Method | Catalyst/Reagent | Hydrogen Source | Typical Solvents | Temperature | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | Ammonium Formate | Methanol, Ethanol | Room Temp. to Reflux | Milder than H₂/Pd/C, good selectivity, no specialized pressure equipment needed.[1] | Catalyst can be pyrophoric; potential for over-reduction if not optimized. |
| Acid-Catalyzed Debenzylation | Boron Trichloride (BCl₃) | N/A | Dichloromethane (DCM) | -78 °C to Room Temp. | High chemoselectivity, tolerates reducible groups like halides, avoids hydrogenation.[3] | BCl₃ is corrosive and moisture-sensitive, requires cryogenic temperatures, potential for Friedel-Crafts side reactions.[5] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 - 0.2 eq by weight) to the solution. Then, add ammonium formate (4.0 - 5.0 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Wash the Celite pad with methanol. Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Debenzylation using Boron Trichloride (BCl₃)
This protocol involves a highly reactive and hazardous reagent and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of BCl₃ in DCM (e.g., 1M solution, 2.2 - 3.0 eq) dropwise to the cooled solution. It is advisable to include a cation scavenger like pentamethylbenzene to prevent side reactions.[3]
-
Reaction: Stir the mixture at -78 °C. Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours.
-
Quenching: Once the reaction is complete, quench it by the slow addition of methanol at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the debenzylation process.
Caption: Troubleshooting workflow for the debenzylation of this compound.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. zenodo.org [zenodo.org]
- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Nucleosides from 2,4-Bis(benzyloxy)-5-bromopyrimidine
Welcome to the technical support center for the synthesis of nucleosides utilizing 2,4-Bis(benzyloxy)-5-bromopyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of nucleoside synthesis: the glycosylation reaction and the deprotection of the benzyloxy groups.
Glycosylation Step: Coupling of this compound with a Protected Sugar
The critical step of forming the N-glycosidic bond, often via a Vorbrüggen glycosylation, can present several challenges.
Problem: Low Yield of the Desired β-Nucleoside
| Potential Cause | Suggested Solution |
| Inefficient Silylation of the Pyrimidine: | Ensure complete silylation of this compound. Use fresh silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) with a catalytic amount of trimethylsilyl chloride (TMSCl). The reaction can be monitored by IR spectroscopy (disappearance of N-H bands). |
| Suboptimal Lewis Acid Catalyst: | The choice and amount of Lewis acid are crucial. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is commonly used. Titrate the amount of Lewis acid; an excess can lead to sugar degradation, while too little can result in an incomplete reaction. Other Lewis acids like SnCl₄ can also be explored. |
| Anomerization: | The formation of the undesired α-anomer can be a significant issue. Running the reaction at a lower temperature may improve β-selectivity. Some studies suggest that certain solvents can influence the anomeric ratio. |
| Reaction Time and Temperature: | Optimize reaction time and temperature. Prolonged reaction times or high temperatures can lead to the degradation of starting materials and products. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times in a one-pot procedure.[1] |
| Solvent Choice: | Acetonitrile is a common solvent for Vorbrüggen glycosylation. However, it can sometimes participate in side reactions. If byproducts are observed, consider using alternative anhydrous solvents like 1,2-dichloroethane.[2] |
Problem: Formation of Unidentified Byproducts
| Potential Cause | Suggested Solution |
| Degradation of the Sugar Moiety: | This can be caused by an overly strong Lewis acid or high reaction temperatures. Use a milder Lewis acid or lower the reaction temperature. Ensure the reaction is performed under strictly anhydrous conditions. |
| Reaction with Solvent: | As mentioned, solvents like acetonitrile can sometimes react under Lewis acid catalysis to form byproducts.[2] Consider switching to a more inert solvent like 1,2-dichloroethane. |
| Incomplete Silylation: | Unreacted pyrimidine can lead to a complex reaction mixture. Ensure complete silylation before adding the sugar and Lewis acid. |
Deprotection Step: Removal of Benzyloxy Groups
The simultaneous removal of the two benzyloxy protecting groups is typically achieved by catalytic hydrogenolysis.
Problem: Incomplete Deprotection
| Potential Cause | Suggested Solution |
| Catalyst Deactivation: | The palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) can become poisoned or deactivated.[3] Use a higher catalyst loading or a fresh batch of catalyst. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds. |
| Insufficient Hydrogen Pressure: | The reaction may require a higher hydrogen pressure to proceed to completion. Increase the pressure gradually and monitor the reaction progress by TLC or LC-MS. |
| Reaction Time: | Debenzylation can be sluggish.[4] Allow for a longer reaction time, monitoring periodically to avoid over-reduction. |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Hydrodebromination (Loss of the 5-Bromo Substituent): | The C-Br bond can be susceptible to reduction under hydrogenolysis conditions. Use a less active catalyst or milder reaction conditions (e.g., lower hydrogen pressure, shorter reaction time). Additives like ammonium acetate can sometimes suppress hydrodehalogenation. |
| Reduction of the Pyrimidine Ring: | Over-reduction can lead to saturation of the pyrimidine ring. Monitor the reaction closely and stop it as soon as the starting material is consumed. Using a selective catalyst like Pd(OH)₂/C (Pearlman's catalyst) can sometimes minimize ring reduction. |
| N-Alkylation from Solvent: | When using alcohol solvents like methanol, N-methylation can occur as a side reaction.[4] Consider using a non-alcoholic solvent like ethyl acetate or trifluoroethanol.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the glycosylation of this compound?
A1: The Vorbrüggen glycosylation is a widely used and effective method.[1][3] This typically involves the silylation of the pyrimidine base followed by coupling with a protected sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) in the presence of a Lewis acid catalyst like TMSOTf.
Q2: How can I improve the β-selectivity of the glycosylation reaction?
A2: The 2'-O-acyl group on the sugar moiety generally directs the incoming nucleobase to the β-face. To further enhance β-selectivity, ensure the use of a participating neighboring group at the C2' position of the sugar. Additionally, optimizing the solvent and reaction temperature can favor the formation of the β-anomer.
Q3: What are the best conditions for the deprotection of the benzyloxy groups?
A3: Catalytic hydrogenolysis is the standard method. This is typically carried out using a palladium catalyst, such as 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst), under a hydrogen atmosphere. The choice of solvent can be critical to avoid side reactions; ethyl acetate or trifluoroethanol are good options.
Q4: I am observing the loss of the bromine atom during the debenzylation step. How can I prevent this?
A4: Hydrodebromination is a known side reaction during catalytic hydrogenolysis. To minimize this, you can try using a milder catalyst, reducing the hydrogen pressure, or shortening the reaction time. The addition of a buffer, such as ammonium acetate, may also help to suppress this side reaction.
Q5: What is the best way to purify the final 5-bromo-nucleoside?
A5: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific nucleoside. A gradient of methanol in dichloromethane or ethyl acetate is often effective. High-Performance Liquid Chromatography (HPLC) can be used for both analysis and purification of the final product.[4]
Experimental Protocols
Synthesis of 5-Bromo-2',3',5'-tri-O-benzoyl-uridine
This protocol describes a typical Vorbrüggen glycosylation reaction.
-
Silylation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and stir the mixture at reflux until the solution becomes clear.
-
Glycosylation: Cool the solution to room temperature. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.2 eq) in anhydrous acetonitrile. Add this solution to the silylated pyrimidine solution. Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected nucleoside.
Debenzylation to 5-Bromouridine
This protocol describes the removal of the benzyloxy and benzoyl protecting groups.
-
Debenzylation: Dissolve the protected nucleoside (1.0 eq) in a suitable solvent such as methanol or ethyl acetate. Add 10% Palladium on carbon (Pd/C) (10-20% by weight).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature. Stir the reaction mixture vigorously for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Deprotection of Acyl Groups: Concentrate the filtrate. Dissolve the residue in methanolic ammonia (saturated at 0°C) and stir at room temperature for 12-24 hours.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting crude 5-bromouridine by silica gel column chromatography (e.g., using a mobile phase of methanol in dichloromethane) or by recrystallization.
Visualizations
Caption: General workflow for the synthesis of a 5-bromo-nucleoside.
Caption: Troubleshooting logic for low yields in the glycosylation step.
Caption: Common issues and solutions during the deprotection step.
References
"2,4-Bis(benzyloxy)-5-bromopyrimidine" stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Bis(benzyloxy)-5-bromopyrimidine.
Stability and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. The compound should be kept in a tightly sealed container in a dry and well-ventilated place. For long-term storage, refrigeration is recommended.
| Storage Condition | Recommendation |
| Temperature | Room Temperature or 0-8°C |
| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) is preferable |
| Container | Tightly sealed, light-resistant container |
Q2: How stable is this compound in common organic solvents?
A2: While specific quantitative data on the long-term stability in various solvents is not extensively documented, pyrimidine derivatives with benzyloxy groups are generally stable under neutral and anhydrous conditions. However, they can be sensitive to strong acids and reducing agents, which may cause debenzylation. For reactions, it is always recommended to use freshly prepared solutions and to minimize exposure to air and moisture.
Troubleshooting Experimental Issues
This section addresses common problems encountered during synthetic procedures involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Q3: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving a very low yield. What are the possible causes?
A3: A failing or low-yielding Suzuki-Miyaura coupling reaction can be attributed to several factors. The primary areas to investigate are the catalyst system, reaction setup, and the quality of your reagents.[1]
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The catalyst or ligand may have degraded due to improper storage or handling.
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition.[1]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is critical. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials.[1]
Q4: I am observing the formation of byproducts in my reaction. What are the likely side reactions?
A4: Several side reactions can occur during a Suzuki-Miyaura coupling:
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It can be promoted by the presence of oxygen.[1]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water or acidic impurities.[1]
-
Debenzylation: The benzyloxy protecting groups can be cleaved under certain conditions, particularly if there are acidic or reductive impurities present.
Q5: My purification by column chromatography is proving difficult. What are some common issues and solutions?
A5: Purification of pyrimidine derivatives can sometimes be challenging.
-
Compound Degradation on Silica Gel: Pyrimidines can be sensitive to the acidic nature of silica gel. If you suspect your product is degrading on the column, you can use neutralized silica gel (by pre-treating with a base like triethylamine in your eluent) or switch to a different stationary phase like alumina.
-
Co-elution of Impurities: If impurities are co-eluting with your product, optimizing the solvent system for your column is necessary. A gradient elution might provide better separation. Common impurities can include unreacted starting materials, homocoupled products, and residual palladium catalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for your specific substrate.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams to aid in understanding experimental workflows and logical relationships.
Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.
Caption: Key factors influencing the stability of the target compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Bis(benzyloxy)-5-bromopyrimidine and 2,4-dichloro-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two key 5-bromopyrimidine building blocks: 2,4-bis(benzyloxy)-5-bromopyrimidine and 2,4-dichloro-5-bromopyrimidine. Understanding the distinct reactivity profiles of these compounds is crucial for the strategic design and execution of synthetic routes toward complex molecular targets, particularly in the fields of medicinal chemistry and drug discovery. This document summarizes their performance in common chemical transformations, supported by experimental data and detailed protocols.
Overview of Reactivity
The reactivity of this compound and 2,4-dichloro-5-bromopyrimidine is primarily dictated by the nature of the substituents at the C2 and C4 positions of the pyrimidine ring. These differences lead to significant variations in their susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
2,4-dichloro-5-bromopyrimidine is a highly versatile intermediate, characterized by three distinct reactive sites. The presence of two electron-withdrawing chloro groups significantly activates the pyrimidine ring towards nucleophilic attack. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity follows the general trend I > Br > Cl, making the C5-bromo position the most reactive site for reactions like Suzuki, Sonogashira, and Stille couplings.[1] Conversely, in SNAr reactions, the C4-chloro position is the most susceptible to nucleophilic attack, followed by the C2-chloro position.[1] This differential reactivity allows for sequential and site-selective functionalization.
This compound , on the other hand, features benzyloxy groups at the C2 and C4 positions. While the C5-bromo position remains the primary site for cross-coupling reactions, the benzyloxy groups, being less electron-withdrawing than chlorine, render the pyrimidine ring less activated towards SNAr. Furthermore, the benzyloxy group is generally a poorer leaving group compared to chloride in SNAr reactions, often requiring more forcing conditions for substitution.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for key reactions, providing a direct comparison of the reactivity of the two compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-dichloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [2] |
| 2 | This compound | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (cat.) | Na₂CO₃ (0.5 M aq.) | Water | 80 | - | Moderate | [3] |
Table 2: Sonogashira Coupling
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2,4-dichloro-5-bromopyrimidine derivative | 1-Hexyne | PdCl₂(dppf)·CH₂Cl₂ (2) | CuI (1.7) | Et₃N | THF | 60 | 90 | [4] |
| 2 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₂NH | THF | 60 | 94 | [3] |
| 3 | This compound | But-3-yn-1-ol | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₂NH | THF | 60 | 92 | [5] |
Nucleophilic Aromatic Substitution (SNAr)
Direct comparative quantitative data for SNAr reactions under identical conditions is limited in the literature. However, the general principles of SNAr on halogenated pyrimidines provide a clear qualitative comparison.
Table 3: Reactivity in Nucleophilic Aromatic Substitution
| Pyrimidine Substrate | Position of Attack | Leaving Group | Reactivity | Rationale |
| 2,4-dichloro-5-bromopyrimidine | C4 > C2 | Cl⁻ | High | Strong activation by two electron-withdrawing chloro groups; Chloride is a good leaving group. |
| This compound | C2/C4 | PhCH₂O⁻ | Low | Less ring activation compared to the dichloro analogue; Benzyloxy is a poorer leaving group than chloride. |
Experimental Protocols
Synthesis of 2,4-dichloro-5-bromopyrimidine
A common method for the synthesis of 2,4-dichloro-5-bromopyrimidine is the chlorination of 5-bromouracil.
Protocol 1: Chlorination of 5-bromouracil
-
To a flask containing 5-bromouracil (1.0 equiv.), add phosphorus oxychloride (POCl₃) (excess).
-
Heat the mixture at reflux for 4 days, ensuring the reaction is protected from atmospheric moisture.
-
After the solution becomes homogeneous, remove the excess POCl₃ by distillation at atmospheric pressure.
-
Continue distillation under reduced pressure to afford 2,4-dichloro-5-bromopyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2,4-dichloro-5-bromopyrimidine [2]
-
In a reaction flask, combine 2,4-dichloro-5-bromopyrimidine (1.0 equiv.), the desired arylboronic acid (1.0-1.2 equiv.), and a base such as potassium carbonate (3.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Add a degassed solvent, such as 1,4-dioxane.
-
Heat the reaction mixture at 100 °C under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of this compound [3]
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF, add the terminal alkyne (1.1 equiv.).
-
Add a base, typically an amine like diethylamine (Et₂NH).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Heat the reaction mixture at 60 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup, extract the product, and purify by column chromatography.
Nucleophilic Aromatic Substitution
Protocol 4: General Procedure for SNAr of 2,4-dichloro-5-bromopyrimidine
-
To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 equiv.) in a solvent like DMF or NMP, add the nucleophile (e.g., an amine, 1.1-1.5 equiv.).
-
Add a base such as K₂CO₃ or Et₃N (2.0 equiv.).
-
Stir the reaction mixture at a suitable temperature (room temperature to 100 °C) and monitor its progress.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the product by column chromatography.
Visualizations
References
A Comparative Guide to Benzyloxy and Chloro Protecting Groups in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of pyrimidine synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the various options, benzyloxy and chloro groups are frequently employed, each presenting a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Protecting Groups in Pyrimidine Chemistry
The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleosides and therapeutic agents. The nitrogen atoms and substituent positions on the pyrimidine ring exhibit varying reactivity, often necessitating the use of protecting groups to mask certain functionalities while others are being modified. An ideal protecting group should be easy to introduce and remove in high yields, stable under a range of reaction conditions, and should not interfere with other synthetic steps.
The benzyloxy group (OBn) or its N-analog, the benzyl group (Bn) , is a classical protecting group for hydroxyl and amino functionalities, respectively. It is typically introduced via Williamson ether synthesis or N-alkylation and removed by catalytic hydrogenolysis or acidic cleavage.
The chloro group (Cl) , while often considered a reactive functional group, can also serve as a protecting group, particularly for the hydroxyl groups of pyrimidones (e.g., uracil). It is introduced by treating the corresponding hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). Its removal is achieved through reductive dehalogenation. More commonly, the chloro group acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization of the pyrimidine ring.
Performance Comparison: Benzyloxy vs. Chloro Groups
The choice between a benzyloxy and a chloro protecting group depends heavily on the overall synthetic route, including the desired final product and the reaction conditions of intermediate steps.
Key Considerations:
-
Primary Role: The benzyloxy group functions primarily as a temporary protecting group. The chloro group, on the other hand, serves a dual role: it can be a protecting group that is later removed, or it can be a reactive handle for introducing other functional groups.
-
Stability: N-benzyl groups are generally stable under alkaline and nucleophilic conditions.[1] The chloro group on the pyrimidine ring is susceptible to nucleophilic displacement, especially when the ring is activated by electron-withdrawing groups.[2]
-
Deprotection/Removal: Deprotection of benzyl groups via catalytic hydrogenation is generally mild and high-yielding, but may not be compatible with other reducible functional groups in the molecule.[3][4] Reductive dehalogenation of the chloro group can be achieved with various reagents, including catalytic hydrogenation or metals like zinc.[5]
Quantitative Data Summary
The following tables summarize quantitative data for the introduction and removal of benzyloxy and chloro groups on pyrimidine scaffolds, compiled from various experimental sources.
Table 1: Introduction of Protecting Groups
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Benzyl (N-benzylation) | Pyrimidine | Benzyl bromide, Base | Varies | [6] |
| Chloro (Chlorination) | 2,4-Dihydroxy-5-methylpyrimidine | POCl₃, Pyridine | 88 | [7] |
| Chloro (Chlorination) | 2,4-Dihydroxy-5-bromopyrimidine | POCl₃, Pyridine | 90.5 | [8] |
| Chloro (Chlorination) | 2,4-Dihydroxy-5-chloropyrimidine | POCl₃, Pyridine | 89 | [7] |
| Chloro (Chlorination) | 6-Amino-2,4-dihydroxypyrimidine | POCl₃, Pyridine | 72 | [7] |
| Chloro (Chlorination) | Uracil | POCl₃, N,N-dimethylaniline | ~90 | [9][10] |
Table 2: Deprotection/Removal of Protecting Groups
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Benzyl (N-debenzylation) | N-Benzyl-2-(pyrimidyl)amine | Pd/C, Nb₂O₅/C, H₂ | 97 | [8] |
| Benzyl (N-debenzylation) | Various N-benzyl amines | 10% Pd-C, Ammonium formate | 85-95 | [3][11] |
| Benzyl (N-debenzylation) | N-Boc, N-Benzyl protected 2-aminopyridine | 20% Pd(OH)₂/C, H₂, Acetic acid | 66 | [12][13] |
| Chloro (Dehalogenation) | 2-Chloropyrimidine | Pd-catalyst, H₂, MgO | Good | [5] |
| Chloro (Dehalogenation) | 2-Halogenopyrimidines | Hot Hydriodic Acid | Good | [2] |
| Chloro (Dehalogenation) | 2-Amino-4-chloropyrimidine | Zinc dust, Activated charcoal | Not reported | [5] |
Table 3: Chloro Group as a Leaving Group for Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-substituted-2,4-dichloropyrimidine | Tertiary amines | CHCl₃, rt or reflux | 2-amino-4-chloro-5-substituted pyrimidine | Moderate to Excellent | |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | - | |
| 2,4-Dichloropyrimidine | Various anilines | Aqueous HCl, Microwave | 2-Chloro-4-anilinopyrimidine derivatives | Good | |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | HCl, H₂O, 80°C | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine derivatives | 83 |
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the typical synthetic pathways involving benzyloxy and chloro groups in pyrimidine chemistry.
Caption: Workflow for using a benzyl protecting group in pyrimidine synthesis.
Caption: Dual role of the chloro group in pyrimidine synthesis.
Experimental Protocols
Protocol 1: Chlorination of Uracil to 2,4-Dichloropyrimidine
This protocol is based on established methods for the chlorination of hydroxypyrimidines.[10]
Materials:
-
Uracil (pyrimidine-2,4-diol)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Apparatus for quenching reactive reagents
Procedure:
-
In a round-bottom flask, suspend uracil in an excess of phosphorus oxychloride (POCl₃ can act as both reagent and solvent).
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice in a well-ventilated fume hood. This reaction is highly exothermic and releases HCl gas.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine.
-
Purify the product by distillation or column chromatography.
Protocol 2: N-Benzylation of an Aminopyrimidine
This is a general protocol for the N-alkylation of amines.[6]
Materials:
-
Substituted aminopyrimidine
-
Benzyl bromide (BnBr) or benzyl chloride (BnCl)
-
A suitable base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or THF)
-
Round-bottom flask with a stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution or suspension of the aminopyrimidine in an anhydrous solvent under an inert atmosphere, add the base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add benzyl bromide or benzyl chloride dropwise or portion-wise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
After completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-benzylated pyrimidine.
Protocol 3: Catalytic Hydrogenolysis for N-Debenzylation
This protocol describes a common method for the removal of a benzyl protecting group.[3][4]
Materials:
-
N-benzylated pyrimidine derivative
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen source (e.g., hydrogen gas balloon or H-Cube apparatus) or a hydrogen transfer reagent like ammonium formate
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Dissolve the N-benzylated pyrimidine in the chosen solvent in a reaction vessel.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
If using hydrogen gas, evacuate the vessel and backfill with hydrogen. Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
If using a hydrogen transfer reagent like ammonium formate, add it to the reaction mixture and heat to reflux.
-
Monitor the reaction progress by TLC until the starting material has been completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Further purification can be performed if necessary.
Protocol 4: Reductive Dehalogenation of a Chloropyrimidine
This protocol is a general method for the removal of a chloro group from a pyrimidine ring.[5]
Materials:
-
Chloropyrimidine derivative
-
Palladium on carbon (Pd/C) catalyst or Zinc (Zn) dust
-
Hydrogen source (if using Pd/C) or an acid (e.g., acetic acid) or base (if using Zn)
-
Solvent (e.g., ethanol, methanol, or an aqueous mixture)
-
Reaction vessel
Procedure (using Pd/C):
-
Dissolve the chloropyrimidine in a suitable solvent.
-
Add a base such as magnesium oxide (MgO) to act as a hydrogen chloride acceptor.
-
Add the Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen has been absorbed.
-
Filter the catalyst and work up the reaction mixture as described in Protocol 3.
Procedure (using Zn):
-
Suspend the chloropyrimidine in a suitable solvent (e.g., water, ethanol, or acetic acid).
-
Add zinc dust to the suspension.
-
If in a neutral or acidic medium, the reaction may proceed with stirring at room temperature or with heating. In some cases, the addition of a base is required.
-
Monitor the reaction by TLC.
-
Once complete, filter off the excess zinc.
-
Work up the filtrate by extraction and purify as needed.
Conclusion
The choice between benzyloxy and chloro as protecting groups in pyrimidine synthesis is not a matter of direct substitution but a strategic decision based on the intended synthetic pathway. The benzyloxy group offers a reliable and stable protection that can be cleanly removed under specific reductive or acidic conditions. The chloro group, while removable, provides the invaluable additional functionality of being an excellent leaving group for SNAr reactions, thereby opening up avenues for diverse molecular functionalization. Researchers should consider the overall synthetic scheme, including the compatibility of functional groups and the desired final molecular architecture, when selecting the appropriate protecting group strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. CN108117523B - Preparation method of halogenated uracil compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN1012367B - Conversion of uracil derivatives to cytosine derivatives - Google Patents [patents.google.com]
- 13. preprints.org [preprints.org]
A Comparative Guide to the Reactivity of 5-Substituted 2,4-Dialkoxypyrimidines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with 5-substituted 2,4-dialkoxypyrimidines serving as versatile building blocks for the synthesis of a wide array of biologically active molecules. The reactivity of these substrates in palladium-catalyzed cross-coupling reactions is a critical parameter in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of various 5-substituted 2,4-dialkoxypyrimidines in key cross-coupling reactions, supported by experimental data to aid in the selection of appropriate starting materials and reaction conditions.
General Reactivity Trends
The reactivity of 5-substituted 2,4-dialkoxypyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the leaving group at the 5-position and the electronic properties of the pyrimidine ring, which are influenced by the alkoxy substituents at the 2- and 4-positions.
Influence of the Leaving Group: The generally accepted order of reactivity for halogen leaving groups in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1] Consequently, 5-iodopyrimidines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Other leaving groups, such as triflates (OTf), can also be employed and often exhibit high reactivity, comparable to or even exceeding that of bromides.
Influence of Substituent Position on the Pyrimidine Ring: The position of the leaving group on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[1] The C2 position is also activated, while the C5 position is generally the least reactive of the three.[1]
Data Presentation: Catalyst Performance in Pyrimidine Coupling
The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving 5-substituted 2,4-dialkoxypyrimidines and related substrates. It is important to note that the data presented is compiled from different studies, and direct comparison of yields should be considered with caution due to variations in reaction conditions, substrates, and ligands.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a halide or pseudohalide and an organoboron compound.[3]
| 5-Substituent | 2,4-Substituents | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Br | 2,4-di-Cl | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | - | 24 | 85 | [2] |
| Br | 2-Cl, 4-OMe | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 | [4] |
| I | 2,4-di-NH₂ | 3-pyridylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | DME/H₂O | 85 | 16 | 78 | [5] |
| I | 2,4-di-OMe | 2,4-dichloropyrimidine | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | - | [6] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, proving to be a powerful tool for synthesizing alkynylpyrimidines.[1]
| 5-Substituent | 2,4-Substituents | Coupling Partner | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Br | 2-benzyloxy | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 85 | [7] |
| I | 2-benzyloxy | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 25 | 4 | 92 | [7] |
| I | - | Propargylamine | - | - | - | - | - | - | - | [8] |
| Br | 2-Cl, 4-OMe | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 88 | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[9]
| 5-Substituent | 2,4-Substituents | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Br | 2,4-di-Cl | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 75 | [10] |
| Cl | 2,4-di-NH₂ | 4-Methylaniline | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 100 | 16 | 82 | [9] |
| OTf | 2-phenylamino | Various anilines | Pd(OAc)₂ (10) | Xantphos (20) | K₂CO₃ | 1,4-Dioxane | 140 | 0.33 | 72-97 | [11] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
In a reaction vessel, combine the 5-substituted 2,4-dialkoxypyrimidine (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 equiv).[4] Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[4] Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[4] Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (6-24 h), monitoring the reaction progress by TLC or LC-MS.[4][12] Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as flash column chromatography.[1]
General Protocol for Sonogashira Coupling
To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the 5-substituted 2,4-dialkoxypyrimidine (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (5-10 mol%).[1] Anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.) are then added.[1] The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 5-substituted 2,4-dialkoxypyrimidine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).[10] Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature (typically 80-120 °C) with stirring for the indicated time. Reaction progress is monitored by LC-MS or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.
Visualizations
The following diagrams illustrate the general experimental workflow and key reactivity relationships in the cross-coupling of 5-substituted 2,4-dialkoxypyrimidines.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Reactivity trends based on leaving group and position.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Benchmarking "2,4-Bis(benzyloxy)-5-bromopyrimidine" synthesis against alternative routes
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 2,4-Bis(benzyloxy)-5-bromopyrimidine, a valuable building block in the synthesis of various biologically active compounds. We will explore two primary, experimentally validated routes, presenting a clear comparison of their efficiency and practicality.
Executive Summary
The synthesis of this compound is most commonly achieved through two main pathways, primarily differing in their choice of starting material.
-
Route 1: Direct Benzylation of 5-bromo-2,4-dichloropyrimidine. This is a direct and high-yielding approach that utilizes a commercially available, activated pyrimidine core.
-
Route 2: Two-Step Synthesis from 5-Bromouracil. This route begins with a more readily available and economical starting material, 5-bromouracil, and proceeds through a chlorination step followed by benzylation.
This guide will demonstrate that while the direct benzylation of 5-bromo-2,4-dichloropyrimidine (Route 1) offers a more streamlined process with a high yield in a single step, the two-step synthesis from 5-bromouracil (Route 2) provides a viable alternative, especially when considering the cost and availability of the initial starting materials.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Direct Benzylation | Route 2: From 5-Bromouracil |
| Starting Material | 5-bromo-2,4-dichloropyrimidine | 5-Bromouracil |
| Key Steps | Williamson Ether Synthesis | 1. Chlorination2. Williamson Ether Synthesis |
| Overall Yield | 93%[1] | ~92.5% (calculated) |
| Reaction Time | 12 hours[1] | >13 hours (sum of steps) |
| Key Reagents | Benzyl alcohol, Sodium hydride | Phosphorus oxychloride, Benzyl alcohol, Sodium hydride |
| Solvent(s) | Toluene | Toluene |
| Purification | Filtration and solvent evaporation | Filtration, solvent evaporation, and potential for intermediate purification |
Experimental Protocols
Route 1: Direct Benzylation of 5-bromo-2,4-dichloropyrimidine
This one-step synthesis involves the direct displacement of the chloro groups with benzyloxy moieties.
Experimental Procedure:
-
Under a nitrogen atmosphere, dissolve benzyl alcohol (6.7 mL, 65 mmol) in 70 mL of dry toluene.
-
To this solution, carefully add sodium hydride (2.9 g, 60 mmol) portion-wise. The reaction is stirred until gas evolution ceases.
-
Cool the resulting suspension to room temperature.
-
In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (4.5 g, 20 mmol) in a minimal amount of dry toluene.
-
Slowly add the 5-bromo-2,4-dichloropyrimidine solution dropwise to the sodium benzoxide suspension, ensuring the temperature does not exceed 25°C.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, remove the precipitated sodium chloride by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound. (Reported yield: 3.44 g, 93%).[1]
Route 2: Two-Step Synthesis from 5-Bromouracil
This route involves an initial chlorination of 5-bromouracil, followed by the benzylation of the resulting dichloropyrimidine.
Step 1: Synthesis of 5-bromo-2,4-dichloropyrimidine from 5-Bromouracil
-
In a reaction flask, combine 5-bromouracil (1 equivalent) with phosphorus oxychloride (POCl₃) (typically a 3-5 fold excess).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
-
Heat the mixture to reflux (around 105-110°C) and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-2,4-dichloropyrimidine. (High yields, often nearly quantitative, have been reported for similar chlorinations).
Step 2: Synthesis of this compound
The procedure for this step is identical to that described in Route 1, using the 5-bromo-2,4-dichloropyrimidine obtained from Step 1 as the starting material.
Alternative Synthetic Considerations: Direct Benzylation of 5-Bromouracil
A theoretically more direct alternative would be the direct O-benzylation of 5-bromouracil via a Williamson ether synthesis. This would involve treating 5-bromouracil with a base to form the dianion, followed by reaction with benzyl bromide. However, this approach is often complicated by competing N-benzylation and the potential for a mixture of O- and N-alkylated products. The tautomeric nature of the uracil ring makes regioselective O-alkylation challenging. While this route could potentially reduce the number of synthetic steps, achieving high yields of the desired O,O-dibenzylated product without significant side products would require careful optimization of reaction conditions, including the choice of base, solvent, and temperature. Due to the lack of a well-established, high-yielding protocol for this specific transformation in the literature, it is considered a less reliable route compared to the two detailed above.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the discussed synthetic routes, the following diagrams have been generated.
Caption: Comparative workflow of the two main synthetic routes.
Caption: Detailed experimental workflows for each synthetic route.
References
Comparative Guide to Antiviral Nucleosides Synthesized from 2,4-Bis(benzyloxy)-5-bromopyrimidine and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of nucleosides synthesized from the precursor "2,4-Bis(benzyloxy)-5-bromopyrimidine" and its close analogues. The focus is on presenting objective performance data, supported by detailed experimental protocols, to aid in the research and development of novel antiviral therapeutics.
Introduction
The modification of pyrimidine nucleosides at the C5 position has been a fruitful strategy in the discovery of potent antiviral agents. The starting material, this compound, and its derivatives serve as key intermediates in the synthesis of these modified nucleosides. This guide will focus on the synthesis and antiviral activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a potent anti-herpesvirus agent, and its Z-isomer, often synthesized from related 5-substituted pyrimidine precursors.
Data Presentation: Antiviral Activity
The antiviral efficacy of synthesized nucleosides is typically evaluated by determining their 50% effective concentration (EC50), which is the concentration of the compound required to inhibit viral replication by 50%, and their 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.
The following table summarizes the antiviral activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and its (Z)-isomer against various viruses.
| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Herpes Simplex Virus type 1 (HSV-1) | Vero | 0.007 | >100 | >14,285 |
| Herpes Simplex Virus type 2 (HSV-2) | Vero | 1.5 | >100 | >67 | |
| Vaccinia Virus | Vero | 1.5 | >100 | >67 | |
| (Z)-5-(2-bromovinyl)-2'-deoxyuridine | Herpes Simplex Virus type 1 (HSV-1) | Vero | 1.5 | >100 | >67 |
| Herpes Simplex Virus type 2 (HSV-2) | Vero | 2.5 | >100 | >40 | |
| Vaccinia Virus | Vero | 1.5 | >100 | >67 |
Experimental Protocols
Synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) from a 5-Iodouracil Precursor
Step 1: Synthesis of (E)-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine A solution of 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine, methyl acrylate, and triethylamine in a suitable solvent is treated with a palladium catalyst, such as palladium(II) acetate with triphenylphosphine. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then purified by chromatography.
Step 2: Hydrolysis to (E)-5-(2-Carboxyvinyl)-2'-deoxyuridine The carbomethoxy derivative is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent like methanol or dioxane. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is neutralized, and the product is isolated.
Step 3: Bromodecarboxylation to (E)-5-(2-bromovinyl)-2'-deoxyuridine The carboxyvinyl derivative is dissolved in a suitable solvent, and a solution of N-bromosuccinimide (NBS) and a catalyst, such as lithium acetate, is added. The reaction is stirred at room temperature until completion. The crude product is then purified by crystallization or chromatography to yield BVDU.
Antiviral Activity Assay (Plaque Reduction Assay)
The antiviral activity is determined using a plaque reduction assay.
-
Cell Seeding: Confluent monolayers of Vero cells are prepared in 6-well plates.
-
Virus Infection: The cell monolayers are infected with the virus (e.g., HSV-1, HSV-2, or Vaccinia virus) at a concentration that produces approximately 100 plaque-forming units (PFU) per well.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. The number of plaques in each well is then counted.
-
EC50 Determination: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells.
Cytotoxicity Assay
-
Cell Seeding: Vero cells are seeded in 96-well plates.
-
Compound Treatment: The cells are exposed to various concentrations of the test compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is determined using a standard method, such as the MTT or neutral red uptake assay.
-
CC50 Determination: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Visualizations
Synthesis Pathway from a 5-Substituted Uracil Precursor
Caption: General synthesis pathway to antiviral nucleosides.
Experimental Workflow for Antiviral Evaluation
Caption: Workflow for determining antiviral activity and cytotoxicity.
Mechanism of Action: Inhibition of Viral DNA Polymerase
Caption: General mechanism of action for nucleoside antiviral drugs.
A Comparative Guide to the Anticancer Activity of 5-Substituted Pyrimidine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of three key 5-substituted pyrimidine nucleoside analogs: 5-Fluorouracil (5-FU), Capecitabine, and Trifluridine. This document summarizes their cytotoxic effects on various cancer cell lines, details their mechanisms of action through signaling pathway diagrams, and provides standardized protocols for key experimental assays.
Comparative Anticancer Activity
The in vitro cytotoxic activity of 5-Fluorouracil, Capecitabine, and Trifluridine has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for each analog in colorectal, breast, and pancreatic cancer cell lines, as reported in various studies.
It is important to note that Capecitabine is a prodrug of 5-FU, and its in vitro activity can be influenced by the metabolic capacity of the cell lines. Trifluridine is often administered with Tipiracil, which prevents its degradation, enhancing its bioavailability and anticancer effect.
Colorectal Cancer Cell Lines
| Cell Line | 5-Fluorouracil (µM) | Capecitabine (µM) | Trifluridine (µM) |
| HCT 116 | 11.3 (72h) | 2850 (24h) | >22-fold increase in resistant line |
| HT-29 | 11.25 (120h) | 1590 (24h) | Not specified |
| SW620 | Not specified | 4190 (24h) | Not specified |
| COLO 205 | Not specified | 863 (24h) | Not specified |
| DLD-1 | Not specified | Not specified | IC50 increase in resistant line |
| RKO | Not specified | Not specified | IC50 increase in resistant line |
Breast Cancer Cell Lines
| Cell Line | 5-Fluorouracil (µM) | Capecitabine (µM) | Trifluridine (µM) |
| MCF-7 | 0.38 (48h)[1] | 921.1 (72h)[1] | 5.6 (Median)[2] |
| 4T1 | Not specified | 1700 (48h)[3] | Not specified |
| MDA-MB-231 | Not specified | Not specified | 5.6 (Median)[2] |
| Hs 578T | Not specified | Not specified | 5.6 (Median)[2] |
| T-47D | Not specified | Not specified | 5.6 (Median)[2] |
Pancreatic Cancer Cell Lines
| Cell Line | 5-Fluorouracil (µM) | Capecitabine (µM) | Trifluridine (µM) |
| MiaPaCa-2 | 4.63[4] | Not specified | Not specified |
| AsPC-1 | 3.08[4] | Not specified | Not specified |
| Capan-1 | 0.22[4] | Not specified | Not specified |
| PANC-1 | Not specified | Not specified | 5.6 (Median)[2] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these pyrimidine analogs are primarily mediated through the disruption of DNA and RNA synthesis and function. Below are diagrams illustrating the key pathways involved in their mechanisms of action.
5-Fluorouracil (5-FU) Metabolic and Signaling Pathway
Caption: Metabolic activation of 5-FU and its subsequent inhibition of thymidylate synthase and incorporation into RNA and DNA.
Capecitabine Metabolic Activation Pathway
Caption: Multi-step enzymatic conversion of the prodrug Capecitabine to the active cytotoxic agent 5-Fluorouracil, with preferential activation in tumor tissue.
Trifluridine and Tipiracil Mechanism of Action
Caption: Trifluridine's dual mechanism of inhibiting thymidylate synthase and incorporating into DNA, enhanced by Tipiracil's inhibition of its degradation.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization of results when evaluating the anticancer activity of these compounds.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the pyrimidine nucleoside analogs in complete medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated control wells (medium only) and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cell suspensions
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells (both adherent and suspension) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis using Propidium Iodide (PI)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest approximately 1-2 x 10^6 cells and wash with PBS. Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
References
A Comparative Guide to the Purity Validation of 2,4-Bis(benzyloxy)-5-bromopyrimidine by HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The compound 2,4-Bis(benzyloxy)-5-bromopyrimidine is a key building block in the synthesis of various biologically active molecules. Ensuring its purity is critical for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of non-volatile and thermally labile compounds, making it an ideal choice for this compound. This guide provides a comprehensive comparison of HPLC with other analytical techniques for purity determination, complete with detailed experimental protocols and data presentation.
At a Glance: Comparing Purity Assessment Methods
The selection of a suitable analytical method for purity determination is contingent on several factors, including the chemical nature of the compound, the potential impurities, and the desired level of accuracy. While HPLC is a robust quantitative method, other techniques can offer complementary information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Melting Point Determination |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Separation based on differential migration on a solid stationary phase with a liquid mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. | Determination of the temperature range over which a solid melts. |
| Purity Assessment | Quantifies the main component and impurities based on peak area. | Quantifies volatile components and impurities. | Qualitative or semi-quantitative assessment of the number of components. | Provides structural confirmation and can be used for quantitative analysis (qNMR). | A narrow melting point range close to the literature value suggests high purity.[1] |
| Advantages | High resolution, sensitivity, and quantitative accuracy for non-volatile compounds. | High resolution for volatile and thermally stable compounds. | Simple, rapid, and cost-effective for preliminary checks.[2] | Provides detailed structural information about the compound and any impurities.[3] | Simple and rapid indication of purity.[4] |
| Limitations | Not suitable for volatile compounds. | Requires the compound to be volatile and thermally stable. | Lower resolution and sensitivity compared to HPLC. | Lower sensitivity compared to HPLC for impurity detection.[2] | Less specific; impurities can sometimes have a minimal effect on the melting point. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the quantitative purity assessment of this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]
-
Gradient:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.[2]
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.
-
Further dilute the stock solution with the mobile phase (60% B) to a final concentration of 10 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.[2]
Analysis:
-
Inject the prepared sample solution and record the chromatogram.
-
The percentage purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks.
Workflow for HPLC Purity Determination```dot
References
Interpreting the Spectroscopic Signature of 2,4-Bis(benzyloxy)-5-bromopyrimidine: A Comparative Guide
A deep dive into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the synthetic building block 2,4-Bis(benzyloxy)-5-bromopyrimidine is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with structurally related pyrimidine derivatives to facilitate the structural elucidation of this class of compounds.
Unveiling the Structure: A Comparative Spectral Analysis
The definitive identification of a synthetic compound like this compound hinges on the combined application of NMR spectroscopy and mass spectrometry. While NMR provides a detailed map of the molecule's carbon-hydrogen framework, mass spectrometry confirms its molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
Expected ¹H NMR Spectrum of this compound:
The proton NMR spectrum is predicted to exhibit several key signals that correspond to the distinct proton environments within the molecule:
-
Phenyl Group Protons: A complex series of signals, appearing as a multiplet, is expected in the aromatic region of the spectrum, typically between δ 7.2 and 7.5 ppm. This group of signals would integrate to ten protons, accounting for all the protons on the two phenyl rings of the benzyloxy substituents.
-
Methylene Protons (-CH₂-): Two distinct singlets, each representing two protons, are anticipated for the methylene bridges of the benzyloxy groups. The electronic differences at the C2 and C4 positions of the pyrimidine ring render these methylene groups chemically non-equivalent. These signals are likely to appear in the δ 5.0-5.5 ppm range.
-
Pyrimidine Ring Proton: A single, sharp signal, a singlet, is expected for the lone proton attached to the C6 position of the pyrimidine ring. The electron-withdrawing nature of the adjacent nitrogen atoms and the bromine atom at C5 would shift this proton's signal downfield, likely to the δ 8.0-8.5 ppm region.
Expected ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum, typically recorded with proton decoupling to simplify the signals to singlets, is expected to provide complementary structural information:
-
Pyrimidine Ring Carbons: The four carbon atoms of the pyrimidine ring are chemically distinct and should give rise to four separate signals.
-
C2 and C4: The carbons bearing the benzyloxy groups are expected to be the most downfield of the pyrimidine carbons, with chemical shifts in the range of δ 160-170 ppm.
-
C5: The carbon atom directly bonded to the bromine atom is expected to be significantly shielded, with its signal appearing around δ 100-110 ppm.
-
C6: The carbon atom bonded to the single pyrimidine proton is anticipated to resonate in the δ 155-160 ppm region.
-
-
Benzyloxy Group Carbons:
-
Methylene Carbons (-CH₂-): Two separate signals are predicted for the two non-equivalent methylene carbons, likely appearing in the δ 65-75 ppm range.
-
Phenyl Carbons: The carbons of the two phenyl rings will produce a set of signals in the characteristic aromatic region of δ 127-137 ppm, corresponding to the ipso, ortho, meta, and para carbons.
-
Comparative NMR Data of Structurally Related Pyrimidines:
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | Expected: 8.0-8.5 (s, 1H, H-6), 7.2-7.5 (m, 10H, Ar-H), 5.0-5.5 (s, 4H, -CH₂-) | Expected: 160-170 (C2, C4), 155-160 (C6), 127-137 (Ar-C), 100-110 (C5), 65-75 (-CH₂-) |
| 5-Bromouracil | DMSO-d₆ | 11.3 (br s, 2H, -NH), 8.0 (s, 1H, H-6) | 159.9 (C4), 150.6 (C2), 142.0 (C6), 96.9 (C5) |
| 2,4-Dichloropyrimidine | CDCl₃ | 8.65 (d, 1H, J=5.2 Hz, H-6), 7.45 (d, 1H, J=5.2 Hz, H-5) | 162.2 (C2), 159.9 (C4), 153.2 (C6), 122.1 (C5) |
Note: The chemical shifts for this compound are predicted values based on established structure-spectra correlations.
Mass Spectrometry: Confirming Molecular Identity
Expected Mass Spectrum of this compound:
Mass spectrometry provides the molecular weight and offers insights into the molecule's fragmentation patterns, further confirming its structure.
-
Molecular Ion Peak (M⁺): The calculated molecular weight of this compound (C₁₈H₁₅BrN₂O₂) is 371.23 g/mol . Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak in the mass spectrum will appear as a characteristic doublet of two peaks of almost equal intensity at m/z 370 and 372. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental formula.
-
Key Fragmentation Patterns: A prominent fragmentation pathway for this molecule would be the cleavage of the benzyl groups. A strong signal at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺), is a hallmark of compounds containing a benzyl moiety. Other expected fragments would result from the loss of a benzyloxy radical or the entire benzyloxy group.
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Features (m/z) |
| This compound | C₁₈H₁₅BrN₂O₂ | 371.23 | Expected: [M]⁺ at m/z 370/372 (1:1 ratio), [M-C₇H₇]⁺ at m/z 280/282, [C₇H₇]⁺ at m/z 91. |
| 5-Bromouracil | C₄H₃BrN₂O₂ | 190.98 | [M]⁺ at m/z 190/192 (1:1 ratio) |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | [M]⁺ at m/z 148/150/152 (9:6:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) |
Standard Experimental Protocols
The acquisition of high-quality NMR and MS data is crucial for accurate structural determination. The following are generalized protocols for the analysis of pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the purified compound is typically dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal reference standard.
-
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, a sufficient number of scans are acquired to achieve a high signal-to-noise ratio. For ¹³C NMR, a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope, and spectra are usually recorded with broadband proton decoupling.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.
-
Data Acquisition: For routine analysis, a low-resolution mass spectrum is acquired to identify the molecular ion and major fragments. For unambiguous formula determination, high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement.
Logical Workflow for Spectral Data Interpretation
The systematic interpretation of spectral data is a cornerstone of chemical analysis. The following diagram illustrates the logical workflow for the structural elucidation of a molecule like this compound.
Caption: A logical workflow for the structural elucidation of organic compounds.
A Comparative Guide to the Structural Confirmation of 2,4-Bis(benzyloxy)-5-bromopyrimidine Derivatives Utilizing X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 2,4-bis(benzyloxy)-5-bromopyrimidine and its derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a public crystal structure for the parent compound is not currently available, this document outlines the established workflow for structural elucidation and presents comparative data from analogous pyrimidine derivatives to illustrate the process.
The precise determination of the three-dimensional atomic arrangement in a molecule is a critical step in chemical research and pharmaceutical development. For complex organic molecules such as this compound, which serves as a versatile building block in medicinal chemistry, unambiguous structural verification is essential to understand its reactivity, properties, and potential biological interactions.
Workflow for Structural Elucidation
The confirmation of a chemical structure is a multi-step process, beginning with synthesis and purification, followed by a series of analytical characterizations. X-ray crystallography provides the most definitive structural evidence, but is often complemented by other spectroscopic methods.
Figure 1. A generalized workflow for the synthesis and structural confirmation of a this compound derivative.
Comparative Analysis of Structural Elucidation Techniques
While NMR and Mass Spectrometry provide crucial information about the connectivity and mass of a molecule, X-ray crystallography stands alone in its ability to provide a precise three-dimensional structure.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei. | Provides detailed structural information in solution. | Does not provide bond lengths or angles directly; interpretation can be complex for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity, requires very small sample amount. | Provides no information on stereochemistry or atom connectivity. |
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol outlines the typical steps for determining the structure of a small organic molecule like a this compound derivative.
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).
-
Employ a slow evaporation or vapor diffusion technique to allow for the gradual formation of single crystals.
-
Select a well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for analysis.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure is evaluated based on parameters such as the R-factor, goodness-of-fit, and residual electron density.
-
Illustrative Crystallographic Data for a Related Pyrimidine Derivative
The following table presents hypothetical crystallographic data for a generic brominated pyrimidine derivative to illustrate the expected parameters.
| Parameter | Example Value |
| Chemical Formula | C₁₈H₁₅BrN₂O₂ |
| Formula Weight | 371.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.234(5) |
| β (°) | 98.76(2) |
| Volume (ų) | 1734.5(12) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.423 |
| Absorption Coefficient (mm⁻¹) | 2.456 |
| F(000) | 760 |
| Theta range for data collection (°) | 2.3 to 28.1 |
| Reflections collected | 15678 |
| Independent reflections | 3456 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.087 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.095 |
| Goodness-of-fit on F² | 1.05 |
Logical Relationship in Structure Determination
The process of solving a crystal structure follows a logical progression from diffraction data to a refined molecular model.
Figure 2. Logical flow from X-ray diffraction data to the final crystal structure.
The Pyrimidine Scaffold: A Comparative Analysis of 2,4-Disubstituted-5-Bromopyrimidine Derivatives as Potent Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine core represents a privileged scaffold in the design of targeted kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from a 2,4-bis(benzyloxy)-5-bromopyrimidine precursor, offering a head-to-head comparison of their efficacy against various kinases, supported by experimental data and detailed methodologies.
The journey from the starting material, this compound, to clinically relevant kinase inhibitors involves a strategic synthetic pathway. The initial step involves the deprotection of the benzyloxy groups to yield 5-bromo-2,4-dihydroxypyrimidine, commonly known as 5-bromouracil. This intermediate then undergoes chlorination to form the highly versatile 5-bromo-2,4-dichloropyrimidine. This key intermediate is then subjected to sequential nucleophilic aromatic substitution reactions with a variety of anilines and amines to generate a diverse library of 2,4-dianilino- and 2,4-diaminopyrimidine derivatives. These final compounds have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases.
Comparative Efficacy of 2,4-Disubstituted-5-Bromopyrimidine Derivatives
The following tables summarize the in vitro inhibitory activity (IC50) of various 2,4-dianilino- and 2,4-diaminopyrimidine derivatives against several key protein kinases implicated in cancer and other diseases. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity of 2,4-Dianilinopyrimidine Derivatives Against Focal Adhesion Kinase (FAK)
| Compound ID | R2 Substituent (at C2) | R4 Substituent (at C4) | FAK IC50 (µM) |
| 8a | 4-(morpholinomethyl)aniline | 4-chloroaniline | 0.047 |
| TAE226 (Reference) | - | - | - |
Data sourced from a study on 2,4-dianilinopyrimidine derivatives as FAK inhibitors.[1]
Table 2: Inhibitory Activity of 2,4-Dianilinopyrimidine Derivatives Against Ribosomal S6 Kinase 2 (RSK2)
| Compound ID | R2 Substituent (at C2) | R4 Substituent (at C4) | RSK2 IC50 (nM) |
| 3e | Substituted aniline | Substituted aniline | 37.89 |
Data from a study on 2,4-dianilinopyrimidine derivatives as novel RSK inhibitors.[2]
Table 3: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives Against Cyclin-Dependent Kinase 7 (CDK7)
| Compound ID | R2 Substituent (at C2) | R4 Substituent (at C4) | CDK7 IC50 (nM) |
| 22 | Substituted amine | Substituted aniline | 7.21 |
Data from a study on the design and synthesis of 2,4-diaminopyrimidine derivatives as potent CDK7 inhibitors.
Table 4: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives Against p21-Activated Kinase 4 (PAK4)
| Compound ID | R2 Substituent (at C2) | R4 Substituent (at C4) | PAK4 IC50 (nM) |
| A2 | Substituted amine | Substituted amine | 18.4 |
| B6 | Substituted amine | Substituted amine | 5.9 |
| B8 | Substituted amine | Substituted amine | 20.4 |
Data from a study discovering 2,4-diaminopyrimidine derivatives targeting PAK4.
Table 5: Inhibitory Activity of 2,4-Dianilino-5-fluoropyrimidine Derivatives Against Anaplastic Lymphoma Kinase (ALK)
| Compound ID | R2 Substituent (at C2) | R4 Substituent (at C4) | ALK IC50 (nM) |
| 6f | Substituted aniline | Substituted aniline | - |
Note: Specific IC50 value for compound 6f was not provided in the abstract, but it was highlighted as the most potent compound in the series.[3]
Experimental Protocols
Detailed methodologies for the synthesis of the kinase inhibitors and the assessment of their biological activity are crucial for reproducibility and further development.
Synthesis of 5-Bromo-2,4-dichloropyrimidine (Key Intermediate)
The conversion of 5-bromouracil (the deprotected form of this compound) to 5-bromo-2,4-dichloropyrimidine is a critical step.[4][5][6]
Materials:
-
5-bromouracil
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline (optional, as a catalyst)[7]
-
Ice water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, a mixture of 5-bromouracil and an excess of phosphorus oxychloride is prepared. N,N-Dimethylaniline can be added as a catalyst.[7]
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4 hours to 4 days, depending on the scale and specific conditions) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[6]
-
After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The reaction mixture is then carefully and slowly poured into ice water with vigorous stirring to quench the reaction.
-
The aqueous mixture is extracted with an organic solvent such as dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 5-bromo-2,4-dichloropyrimidine.
-
The crude product can be further purified by vacuum distillation or column chromatography.[5]
General Synthesis of 2,4-Dianilino/Diaminopyrimidine Derivatives
The synthesis of the final kinase inhibitors is achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Appropriate aniline or amine (2 equivalents)
-
A base such as diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
A suitable solvent such as isopropanol, ethanol, or N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 5-bromo-2,4-dichloropyrimidine in a suitable solvent, the first aniline or amine (1 equivalent) and a base are added.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until the selective substitution at the more reactive C4 position is complete (monitored by TLC).
-
The second aniline or amine (1 equivalent) is then added to the reaction mixture, which is subsequently heated to a higher temperature (e.g., reflux) to facilitate the substitution at the less reactive C2 position.
-
Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired 2,4-disubstituted-5-bromopyrimidine derivative.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The potency of the synthesized compounds against their target kinases is determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant Kinase (e.g., FAK, RSK2, CDK7, PAK4, ALK)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Serial dilutions of the inhibitor compounds are prepared in dimethyl sulfoxide (DMSO).
-
In a 384-well plate, the kinase, its specific substrate, and the inhibitor dilutions are added to the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Following incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader.
-
The data is analyzed by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.
Visualizing the Path to Inhibition
To better understand the processes involved, the following diagrams illustrate the general synthetic workflow and a representative signaling pathway affected by these inhibitors.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. jocpr.com [jocpr.com]
Safety Operating Guide
Proper Disposal of 2,4-Bis(benzyloxy)-5-bromopyrimidine: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,4-Bis(benzyloxy)-5-bromopyrimidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, ensuring adherence to safety protocols and regulatory requirements.
Hazard Profile and Safety Considerations
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.[3] this compound waste must be collected in a dedicated container for halogenated organic waste.[1][4]
Key Steps for Collection:
-
Container Selection: Use a sturdy, leak-proof container that is chemically resistant. Whenever possible, the original container is a suitable choice.[5][6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[1][6] The label should also include the full chemical name: "this compound."
-
Segregation: Do not mix this waste with non-halogenated organic waste, as this can create toxic byproducts during disposal processes like incineration.[1] It should also be kept separate from incompatible materials such as strong oxidizing agents.
-
Container Management: Keep the waste container securely closed except when adding waste.[5] Do not overfill the container; it should be filled to no more than three-quarters of its capacity.[6]
Disposal Procedures
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8]
Step-by-Step Disposal Protocol:
-
Waste Accumulation: Collect all waste materials containing this compound, including the pure compound, solutions, and contaminated lab supplies (e.g., gloves, filter paper, silica gel), in the designated halogenated organic waste container.[1]
-
Request Pickup: Once the container is full or ready for disposal, arrange for a waste pickup through your institution's established procedures.[5][6]
-
Professional Disposal: The licensed waste disposal service will transport the waste for final treatment, which for halogenated organic compounds typically involves incineration at a specialized hazardous waste facility equipped with emission control systems.[9]
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the sink or in the regular trash.[5][7]
-
Do NOT allow the chemical to evaporate in a fume hood as a method of disposal.[7]
Quantitative Data Summary
The following table summarizes key information pertinent to the safe handling and disposal of this compound, with some data inferred from structurally similar compounds due to the absence of a specific SDS.
| Parameter | Value/Instruction | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 41244-53-5 | Echemi |
| Molecular Formula | C18H15BrN2O2 | PubChem |
| Waste Category | Halogenated Organic Waste | [1][4] |
| Inferred Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [8] |
| Storage | Cool, dry, well-ventilated area away from incompatible materials | [1] |
| Disposal Method | Collection by a licensed hazardous waste disposal company for incineration | [7][8] |
Experimental Protocols
There are no specific experimental protocols for the disposal itself, as it is a procedural process. However, the protocol for preparing the waste for disposal is as follows:
-
Objective: To safely collect and store this compound waste for professional disposal.
-
Materials:
-
Appropriately labeled, sealable, and chemically resistant waste container for halogenated organic waste.
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Procedure:
-
Designate a specific container for "Halogenated Organic Waste" in the laboratory.
-
Ensure the container is properly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the name of the chemical(s) being added.
-
When generating waste containing this compound, carefully transfer it to the designated waste container.
-
This includes any residual amounts of the solid compound, solutions containing the compound, and any materials used for cleaning spills (e.g., absorbent pads).
-
Solid waste, such as contaminated gloves or weighing paper, should also be placed in this container.[1]
-
Keep the container tightly sealed when not in use.
-
Store the waste container in a designated, safe location within the lab, away from general work areas and incompatible chemicals.
-
When the container is approximately 75% full, or in accordance with your institution's guidelines, arrange for a pickup from your EHS department or contracted waste disposal service.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. angenechemical.com [angenechemical.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Essential Safety and Operational Guide for 2,4-Bis(benzyloxy)-5-bromopyrimidine
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2,4-Bis(benzyloxy)-5-bromopyrimidine. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₅BrN₂O₂[1][2][] |
| Molecular Weight | 371.23 g/mol [1][2][] |
| CAS Number | 41244-53-5[1][2][] |
| Appearance | Off-white solid[4] |
| Melting Point | 88-90 °C |
| Boiling Point | 517.4 ± 60.0 °C (Predicted) |
| Density | 1.419 ± 0.06 g/cm³ (Predicted)[5] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions[5] or 0-8°C[4] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, the closely related compound 2-Benzyloxy-5-bromopyrimidine is classified with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is prudent to handle this compound as a compound with similar potential hazards.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved N95 dust mask or an air-purifying respirator is required. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
A systematic procedure minimizes the risk of exposure and contamination.
-
Preparation:
-
Ensure a designated work area within a chemical fume hood is clean and free of incompatible materials.[6]
-
Have all necessary equipment, including PPE, spill containment materials, and waste containers, readily available.
-
Confirm that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Wear all required PPE before handling the compound.
-
Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
Keep the container tightly closed when not in use.[6]
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling:
-
Clean the work area and any equipment used.
-
Properly dispose of any contaminated materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan
The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.
-
Waste Segregation:
-
As a brominated organic compound, it must be segregated as halogenated organic waste.
-
Keep it separate from non-halogenated waste and incompatible materials such as strong oxidizing agents.
-
-
Waste Collection:
-
Solid Waste: Collect contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated and clearly labeled solid hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated halogenated organic solvent waste container.
-
-
Container Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.
-
Store the hazardous waste container in a designated satellite accumulation area.
-
-
Professional Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for guidance and pickup scheduling.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
